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Foundational

pKa value and ionization behavior of 3,5-dimethylphenol in aqueous solutions

An In-depth Technical Guide to the pKa and Ionization Behavior of 3,5-Dimethylphenol in Aqueous Solutions Abstract This technical guide provides a comprehensive examination of the acid dissociation constant (pKa) and cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the pKa and Ionization Behavior of 3,5-Dimethylphenol in Aqueous Solutions

Abstract

This technical guide provides a comprehensive examination of the acid dissociation constant (pKa) and corresponding ionization behavior of 3,5-dimethylphenol (also known as 3,5-xylenol). As a crucial intermediate in the synthesis of pharmaceuticals, antioxidants, and polymers, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals.[1][2][3][4] This document elucidates the theoretical principles governing the acidity of 3,5-dimethylphenol, details robust experimental methodologies for pKa determination, and discusses the implications of its ionization state on its applications, particularly within the pharmaceutical sciences.

Introduction: The Significance of 3,5-Dimethylphenol and its pKa

3,5-Dimethylphenol (CAS No. 108-68-9) is a substituted phenol featuring two methyl groups in the meta positions relative to the hydroxyl group.[5] Its structure makes it a versatile building block for a range of high-value chemicals, including the muscle relaxant Metaxalone, advanced phenolic resins, and potent antioxidants.[1][3]

The acid dissociation constant, pKa, is a fundamental parameter that quantifies the extent to which a molecule will ionize in a solution of a given pH.[6] This value is critical in drug development as it directly influences essential ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, lipophilicity, and membrane permeability.[6][7][8][9] For 3,5-dimethylphenol and its derivatives, the pKa value dictates whether the compound exists in its neutral, lipophilic form or its ionized, hydrophilic phenoxide form at physiological pH, thereby governing its biological interactions and pharmacokinetic profile.

Theoretical Framework: Understanding the Acidity of 3,5-Dimethylphenol

The acidity of any phenol is defined by the equilibrium between the protonated phenol and the deprotonated phenoxide anion in solution. The stability of the resulting phenoxide anion is the primary determinant of the phenol's acidity. In unsubstituted phenol, the negative charge on the oxygen atom is delocalized across the aromatic ring through resonance, which stabilizes the anion and makes the hydroxyl proton moderately acidic (pKa ≈ 10).[10][11]

The introduction of substituents onto the aromatic ring can significantly alter this acidity:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or halo (-Cl) pull electron density away from the ring, further stabilizing the negative charge of the phenoxide anion and increasing acidity (lowering the pKa).[10][11]

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R) or methoxy (-OCH3) push electron density into the ring, which destabilizes the phenoxide anion by intensifying the negative charge on the oxygen. This makes the compound less acidic (raising the pKa).[10][12]

In the case of 3,5-dimethylphenol, the two methyl groups act as EDGs through a combination of the positive inductive effect (+I) and hyperconjugation.[10][12] This increased electron density on the phenoxide oxygen destabilizes the anion relative to the unsubstituted phenoxide. Consequently, 3,5-dimethylphenol is a weaker acid than phenol, exhibiting a higher pKa value.

Ionization Equilibrium in Aqueous Solution

The ionization of 3,5-dimethylphenol in water is a reversible process governed by its pKa. At a pH below its pKa, the equilibrium favors the neutral, protonated form. Conversely, at a pH above its pKa, the anionic, deprotonated phenoxide form predominates.

ionization_equilibrium cluster_phenol 3,5-Dimethylphenol (Neutral Form, HA) cluster_phenoxide 3,5-Dimethylphenoxide (Anionic Form, A⁻) phenol phenoxide phenol->phenoxide + H₂O phenoxide->phenol + H₃O⁺

Caption: Ionization equilibrium of 3,5-dimethylphenol in an aqueous environment.

Quantitative Data for 3,5-Dimethylphenol

The following table summarizes key physicochemical properties of 3,5-dimethylphenol, providing a quick reference for researchers.

PropertyValueSource(s)
CAS Number 108-68-9[1][13]
Molecular Formula C₈H₁₀O[13][14]
Molecular Weight 122.16 g/mol [13][14]
Appearance Colorless to off-white crystalline solid[3][5]
Predicted pKa ~10.25[15]

Experimental Protocols for pKa Determination

Accurate determination of pKa requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are the most widely accepted and utilized techniques for phenols.[9][16]

Method A: Potentiometric Titration

This classic method involves monitoring pH changes in a solution of the analyte as a strong base is added incrementally. The pKa is determined from the titration curve as the pH value at which half of the analyte has been neutralized.[6][16]

potentiometric_titration prep Prepare Analyte Solution (3,5-dimethylphenol in H₂O/co-solvent) calibrate Calibrate pH Electrode (using standard buffers) prep->calibrate setup Assemble Titration Cell (thermostated vessel, stirrer, pH probe, burette) calibrate->setup titrate Titrate with Standardized Base (e.g., 0.1M KOH) (record pH vs. titrant volume) setup->titrate plot Plot Titration Curve (pH vs. Volume of Base) titrate->plot determine_ep Determine Equivalence Point (EP) (e.g., from 1st/2nd derivative plot) plot->determine_ep determine_pka Determine pKa (pH at 1/2 EP volume) determine_ep->determine_pka analyze Data Analysis & Reporting determine_pka->analyze

Caption: Workflow for pKa determination via potentiometric titration.

  • Solution Preparation: Prepare a stock solution of 3,5-dimethylphenol of known concentration (e.g., 0.01 M) in high-purity water. A co-solvent like acetonitrile may be used if solubility is low, but its effect on the pKa must be noted.[6][7] Prepare a standardized titrant solution of a strong base (e.g., 0.1 M KOH or NaOH).

  • Electrode Calibration: Calibrate the glass pH electrode using at least two standard buffer solutions (e.g., pH 7.00 and 10.00) at the desired experimental temperature (e.g., 25 °C).

  • Titration Setup: Place a known volume of the 3,5-dimethylphenol solution into a thermostated, double-walled beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the base. Maintain a constant ionic strength using a background electrolyte like KCl.[6]

  • Titration: Add the base in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of base added. The equivalence point is the point of maximum slope on the curve. The pKa is the pH value recorded at exactly half the volume of the equivalence point.

Method B: UV-Vis Spectrophotometry

This method leverages the fact that the protonated (HA) and deprotonated (A⁻) forms of a phenol have distinct UV absorbance spectra.[9][17] By measuring absorbance at a wavelength where the two species differ significantly across a series of solutions with known pH, the pKa can be calculated.

uv_vis_spectrophotometry prep Prepare Buffer Solutions (series of known pH values, e.g., pH 8-12) stock Prepare Analyte Stock Solution (e.g., in Methanol or DMSO) prep->stock samples Prepare Samples (add stock to each buffer for constant final concentration) stock->samples scan Record UV-Vis Spectra (for each pH sample) samples->scan select_lambda Identify Analytical Wavelength (λ) (where absorbance difference is maximal) scan->select_lambda plot Plot Absorbance vs. pH (at the selected λ) select_lambda->plot fit Fit Data to Sigmoidal Curve (e.g., using Henderson-Hasselbalch equation) plot->fit determine_pka Determine pKa (inflection point of the curve) fit->determine_pka

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Exploratory

mechanism of 3,5-dimethylphenol biodegradation by pseudomonas species

Title: Elucidating the Mechanism of 3,5-Dimethylphenol Biodegradation by Pseudomonas Species: A Technical Whitepaper Introduction 3,5-Dimethylphenol (3,5-DMP, also known as 3,5-xylenol) is a highly toxic, recalcitrant ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Elucidating the Mechanism of 3,5-Dimethylphenol Biodegradation by Pseudomonas Species: A Technical Whitepaper

Introduction 3,5-Dimethylphenol (3,5-DMP, also known as 3,5-xylenol) is a highly toxic, recalcitrant phenolic compound widely used as an industrial precursor for pesticides, disinfectants, and resins. Its environmental persistence poses severe ecological risks. However, certain Pseudomonas species, notably Pseudomonas putida NCIB 9869 and Pseudomonas alcaligenes NCIB 9867 (strain P25X), have evolved sophisticated catabolic pathways to mineralize 3,5-DMP[1][2]. This whitepaper provides an in-depth mechanistic analysis of the 3,5-DMP degradation pathway, its genetic regulation, and the enzymatic protocols required for its study in bioremediation and drug development contexts.

The Catabolic Mechanism: The Substituted Gentisate Pathway

Unlike phenol, which typically undergoes ortho- or meta-cleavage via catechol intermediates, 3,5-DMP is degraded through a specialized methyl-oxidation and gentisate ring-cleavage pathway[1][3]. This pathway circumvents the dead-end products often formed when methyl-substituted phenols enter standard catechol pathways.

Phase I: Sequential Methyl Group Oxidation The degradation initiates with the oxidation of one of the two methyl groups on the aromatic ring. The enzyme 3,5-xylenol methylhydroxylase catalyzes the initial hydroxylation to form 3-hydroxy-5-methylbenzylalcohol. Subsequent oxidations by aromatic alcohol dehydrogenases and aldehyde dehydrogenases convert this intermediate to 3-hydroxy-5-methylbenzaldehyde, and finally to 3-hydroxy-5-methylbenzoate[1][4].

Phase II: Ring Hydroxylation The critical transition into the ring-cleavage pathway is mediated by 3-hydroxybenzoate 6-hydroxylase (encoded by the xlnD gene in P. alcaligenes). This NADH/NADPH-dependent enzyme hydroxylates 3-hydroxy-5-methylbenzoate to form 3-methylgentisate (2,5-dihydroxy-3-methylbenzoate)[5]. The use of a hexahistidine-tagged recombinant XlnD has shown it to be a 130 kDa trimeric protein, distinct from other monomeric hydroxylases[5].

Phase III: Ring Fission and TCA Cycle Entry 3-methylgentisate serves as the substrate for gentisate 1,2-dioxygenase, which cleaves the aromatic ring between the carboxyl and hydroxyl groups to yield 6-methylmaleylpyruvate. Isomerization and hydrolysis of 6-methylmaleylpyruvate ultimately generate citraconate and pyruvate, which feed directly into the Tricarboxylic Acid (TCA) cycle[1].

Pathway A 3,5-Dimethylphenol (3,5-xylenol) B 3-Hydroxy-5-methylbenzylalcohol A->B 3,5-xylenol methylhydroxylase C 3-Hydroxy-5-methylbenzaldehyde B->C Aromatic alcohol dehydrogenase D 3-Hydroxy-5-methylbenzoate C->D Aldehyde dehydrogenase E 3-Methylgentisate (2,5-dihydroxy-3-methylbenzoate) D->E 3-HB 6-hydroxylase (XlnD) + NADH/NADPH + O2 F 6-Methylmaleylpyruvate E->F Gentisate 1,2-dioxygenase + O2 (Ring Cleavage) G Citraconate + Pyruvate (To TCA Cycle) F->G Isomerase & Hydrolase

Biochemical pathway of 3,5-dimethylphenol degradation via the gentisate pathway in Pseudomonas.

Genetic Architecture and Plasmid-Mediated Regulation

The genetic capacity to degrade 3,5-DMP in P. putida NCIB 9869 is not chromosomal; it is localized on a massive ~500 kb transmissible plasmid designated pRA500[6]. Restriction endonuclease mapping reveals that the structural and regulatory genes for this metabolism are clustered within a 130–140 kb region[6].

Interestingly, the regulatory logic of this pathway exhibits a split-control mechanism. The initial enzyme, 3,5-xylenol methylhydroxylase, is expressed constitutively[7]. This evolutionary adaptation allows the bacterium to immediately begin oxidizing the highly toxic 3,5-DMP upon exposure, preventing cellular membrane disruption. The downstream enzymes, including gentisate 1,2-dioxygenase, are inducible and are upregulated only when the intermediate 3-hydroxybenzoate accumulates[2][7].

Quantitative Enzymatic Profiling

Understanding the physicochemical properties of the key catabolic enzymes is crucial for scaling bioremediation systems or engineering recombinant strains. The table below synthesizes the characteristics of the primary enzymes involved in the gentisate pathway from P. alcaligenes P25X and P. putida P35X[2][5].

EnzymeSource StrainMolecular Mass (Native)Subunit StructureOptimal pHOptimal TemppI
Gentisate 1,2-dioxygenaseP. alcaligenes P25X154 kDaTetramer (39 kDa)~8.0~50°C4.8 - 5.0
Gentisate 1,2-dioxygenaseP. putida P35X82 kDaDimer (41 kDa)~8.0~50°C4.6 - 4.8
3-HB 6-hydroxylase (XlnD)P. alcaligenes P25X130 kDaTrimer (43 kDa)N/AN/AN/A

Note: The P35X dioxygenase exhibits broader pH stability (7.0–9.0) compared to the P25X variant (5.0–7.5), making it a superior candidate for fluctuating environmental applications[2].

Experimental Workflows: Enzyme Isolation and Assay Validation

To rigorously study these pathways, self-validating experimental protocols are required. The following methodology details the extraction and assaying of gentisate 1,2-dioxygenase, designed to ensure causality by eliminating background metabolic noise[2][4].

Step-by-Step Methodology: Isolation and Assaying of Gentisate 1,2-Dioxygenase

  • Cultivation and Induction: Grow P. putida NCIB 9869 in a minimal salts medium supplemented with 0.3 g/L 3,5-DMP as the sole carbon source at 30°C.

    • Causality: Using 3,5-DMP as the sole carbon source ensures the specific induction of the downstream gentisate pathway enzymes, preventing the expression of competing catechol dioxygenases.

  • Cell Harvesting and Washing: Centrifuge the culture at 4,400 × g for 20 min. Wash the pellet with 0.05 M KH2PO4-Na2HPO4 buffer (pH 7.5).

    • Causality: The pH 7.5 buffer is specifically chosen to match the stability range of the P35X dioxygenase, preventing premature denaturation[2].

  • Cell Lysis: Resuspend cells in 5.0 mL of the same buffer and subject to sonication at 0°C for 4 minutes (60 W).

    • Causality: Maintaining 0°C mitigates the thermal degradation of the target enzymes caused by the acoustic cavitation of the sonicator.

  • Ultracentrifugation: Centrifuge the lysate at 50,000 × g for 60 minutes at 4°C.

    • Causality: This high-speed spin is critical to pellet membrane fragments and insoluble debris. The soluble gentisate 1,2-dioxygenase remains in the supernatant (crude extract), free from lipid interference[4].

  • Spectrophotometric Assay: Monitor the formation of 6-methylmaleylpyruvate by measuring the increase in absorbance at 330 nm. The reaction mixture should contain the crude extract, 0.1 M phosphate buffer (pH 8.0), and 3-methylgentisate.

  • Self-Validation Control: Prepare a heat-treated extract by incubating a portion of the crude extract at 55°C for 10 minutes[4].

    • Causality: This denatures the dioxygenase. Running the assay with this control must yield zero absorbance increase at 330 nm, proving that substrate conversion is strictly enzymatically driven and not a result of auto-oxidation.

Workflow Step1 1. Cultivation (Minimal Medium + 3,5-DMP) Step2 2. Harvest & Wash (pH 7.5 Buffer) Step1->Step2 Step3 3. Sonication Lysis (0°C, 60 W) Step2->Step3 Step4 4. Ultracentrifugation (50,000 x g, 60 min) Step3->Step4 Step5 5. Spectrophotometry (Absorbance at 330 nm) Step4->Step5 Step6 Control Validation (55°C Heat Inactivation) Step4->Step6 Aliquot Step6->Step5 Compare

Self-validating experimental workflow for the extraction and assay of gentisate 1,2-dioxygenase.

Conclusion

The biodegradation of 3,5-dimethylphenol by Pseudomonas species represents a highly specialized evolutionary adaptation. By utilizing a constitutively expressed methylhydroxylase to initiate degradation, and relying on the robust, plasmid-encoded gentisate pathway for ring cleavage, these bacteria efficiently mineralize a potent environmental toxin. For drug development professionals and environmental scientists, the isolated enzymes—particularly the broad-substrate gentisate 1,2-dioxygenases—offer promising biocatalytic tools for synthesizing novel phenolic derivatives or engineering advanced bioremediation systems.

References

  • Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - nih.gov -3

  • Regulation of enzymes of the 3,5-xylenol-degradative pathway in Pseudomonas putida: evidence for a plasmid - nih.gov - 7

  • Characterization and Physical Analysis of a 3,5-Xylenol Degradative Plasmid in Pseudomonas putida - microbiologyresearch.org - 6

  • Gentisate pathway for the degradation of 2,5-xylenol, 3,5-xylenol and m-cresol by P. alcaligenes P25X - researchgate.net - 1

  • Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - asm.org - 4

  • Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - nih.gov - 2

  • Molecular and biochemical characterization of the xlnD-encoded 3-hydroxybenzoate 6-hydroxylase involved in the degradation of 2,5-xylenol via the gentisate pathway in Pseudomonas alcaligenes NCIMB 9867 - nih.gov - 5

Sources

Foundational

A Comprehensive Guide to the Spectroscopic Characterization of 3,5-Dimethylphenol Using NMR and FTIR

Introduction 3,5-Dimethylphenol, also known as 3,5-xylenol, is an important organic compound used as an intermediate in the synthesis of various chemicals, including disinfectants, solvents, and polymers. Its precise str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dimethylphenol, also known as 3,5-xylenol, is an important organic compound used as an intermediate in the synthesis of various chemicals, including disinfectants, solvents, and polymers. Its precise structural elucidation and purity assessment are critical for its application in research and industrial settings. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a molecule. This guide offers an in-depth technical overview of the NMR and FTIR spectroscopic characterization of 3,5-dimethylphenol, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 3,5-dimethylphenol that are pertinent to its NMR and FTIR spectra are visualized below.

Caption: Molecular structure of 3,5-dimethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed structural map can be constructed.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of 3,5-dimethylphenol is characterized by distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Dimethylphenol

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-OH~5.71Singlet (broad)1H
Ar-H (C2, C6)~6.56Singlet2H
Ar-H (C4)~6.46Singlet1H
-CH₃ (C3, C5)~2.22Singlet6H

Data sourced from PubChem CID 7948 and ChemicalBook CAS 108-68-9.[1][2]

Interpretation of the ¹H NMR Spectrum:

The hydroxyl proton (-OH) typically appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.[3][4][5] The aromatic protons at positions C2 and C6 are chemically equivalent and thus appear as a single signal, as does the proton at C4. The high degree of symmetry in the molecule results in these aromatic protons appearing as singlets. The two methyl groups at C3 and C5 are also equivalent, giving rise to a single, strong singlet integrating to six protons.

H_NMR_Correlation cluster_molecule 3,5-Dimethylphenol Structure cluster_spectrum ¹H NMR Spectrum C1 C1-OH OH_peak ~5.71 ppm (s, 1H) C1->OH_peak Hydroxyl Proton C2_H C2-H Ar_H2_H6_peak ~6.56 ppm (s, 2H) C2_H->Ar_H2_H6_peak C6_H C6-H C6_H->Ar_H2_H6_peak Aromatic Protons C4_H C4-H Ar_H4_peak ~6.46 ppm (s, 1H) C4_H->Ar_H4_peak C3_Me C3-CH₃ CH3_peak ~2.22 ppm (s, 6H) C3_Me->CH3_peak C5_Me C5-CH₃ C5_Me->CH3_peak Methyl Protons

Caption: Correlation of ¹H NMR signals to the structure of 3,5-dimethylphenol.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dimethylphenol

Signal AssignmentChemical Shift (δ, ppm)
C1 (-OH)~155.15
C3, C5 (-CH₃)~139.58
C4~122.74
C2, C6~113.33
-CH₃~21.16

Data sourced from PubChem CID 7948 and SpectraBase.[1][6]

Interpretation of the ¹³C NMR Spectrum:

The carbon atom attached to the hydroxyl group (C1) is the most deshielded aromatic carbon, appearing at the lowest field (~155.15 ppm). The carbons bearing the methyl groups (C3 and C5) are also significantly downfield. The C4 carbon appears at a higher field, followed by the C2 and C6 carbons. The two equivalent methyl carbons give a single signal at the highest field (~21.16 ppm), which is characteristic for methyl groups attached to an aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FTIR Spectroscopic Data for 3,5-Dimethylphenol

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3600-3200O-H Stretch (H-bonded)Phenolic -OHStrong, Broad
3100-3000C-H StretchAromatic C-HMedium
2950-2850C-H StretchMethyl C-HMedium
1600-1450C=C StretchAromatic RingMedium-Strong
~1220C-O StretchPhenolic C-OStrong
850-750C-H Bend (out-of-plane)Aromatic C-HStrong

Characteristic absorption ranges for phenols sourced from various spectroscopy resources.[7][8]

Interpretation of the FTIR Spectrum:

The most prominent feature in the FTIR spectrum of 3,5-dimethylphenol is a broad and intense absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic hydroxyl group.[7] The sharpness and exact position of this band can be influenced by the concentration and the presence of hydrogen bonding. The aromatic C-H stretching vibrations are observed as weaker bands between 3100 and 3000 cm⁻¹. The C-H stretching of the methyl groups appears in the 2950-2850 cm⁻¹ region. Aromatic C=C ring stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ range. The strong absorption around 1220 cm⁻¹ is indicative of the phenolic C-O stretching vibration.[7] Finally, strong bands in the fingerprint region (below 1000 cm⁻¹) corresponding to out-of-plane C-H bending can provide information about the substitution pattern of the aromatic ring.

FTIR_Correlation cluster_molecule Functional Groups in 3,5-Dimethylphenol cluster_spectrum FTIR Absorption Bands (cm⁻¹) OH_group Phenolic -OH OH_stretch 3600-3200 (Broad, Strong) OH_group->OH_stretch O-H Stretch Aromatic_CH Aromatic C-H Ar_CH_stretch 3100-3000 (Medium) Aromatic_CH->Ar_CH_stretch C-H Stretch Methyl_CH Methyl -CH₃ Me_CH_stretch 2950-2850 (Medium) Methyl_CH->Me_CH_stretch C-H Stretch Aromatic_Ring Aromatic C=C Ar_Ring_stretch 1600-1450 (Medium-Strong) Aromatic_Ring->Ar_Ring_stretch C=C Stretch Phenolic_CO Phenolic C-O CO_stretch ~1220 (Strong) Phenolic_CO->CO_stretch C-O Stretch

Caption: Correlation of functional groups in 3,5-dimethylphenol to their characteristic FTIR absorption bands.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and FTIR spectra of 3,5-dimethylphenol.

NMR Sample Preparation and Data Acquisition

NMR_Workflow start Start dissolve Dissolve ~5-10 mg of 3,5-dimethylphenol in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). start->dissolve transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer vortex Vortex the sample to ensure homogeneity. transfer->vortex insert Insert the NMR tube into the spectrometer. vortex->insert shim Lock and shim the spectrometer on the solvent signal. insert->shim acquire_1H Acquire ¹H NMR spectrum with appropriate parameters (e.g., 16-32 scans). shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum with appropriate parameters (e.g., 1024 or more scans). acquire_1H->acquire_13C process Process the data (Fourier transform, phase correction, and baseline correction). acquire_13C->process analyze Analyze the spectra for chemical shifts, multiplicities, and integration. process->analyze end End analyze->end

Caption: Experimental workflow for NMR analysis of 3,5-dimethylphenol.

Detailed Steps:

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of solid 3,5-dimethylphenol. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry vial.[9]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 32 for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

  • Data Analysis: Analyze the processed spectra to determine the chemical shifts, multiplicities, and integration of all signals.

FTIR Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR)

FTIR_Workflow start Start background Collect a background spectrum of the clean ATR crystal. start->background place_sample Place a small amount of solid 3,5-dimethylphenol onto the ATR crystal. background->place_sample apply_pressure Apply consistent pressure using the ATR press to ensure good contact. place_sample->apply_pressure collect_spectrum Collect the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). apply_pressure->collect_spectrum clean_crystal Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol). collect_spectrum->clean_crystal analyze Analyze the spectrum to identify characteristic absorption bands. clean_crystal->analyze end End analyze->end

Caption: Experimental workflow for FTIR analysis of 3,5-dimethylphenol using an ATR accessory.

Detailed Steps:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum to account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of solid 3,5-dimethylphenol powder directly onto the surface of the ATR crystal.[10]

  • Pressure Application: Use the ATR pressure arm to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.

  • Crystal Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

  • Data Analysis: Analyze the resulting spectrum, which is typically plotted as transmittance or absorbance versus wavenumber, to identify the characteristic absorption bands of the functional groups present.[11]

Conclusion

NMR and FTIR spectroscopy are indispensable techniques for the comprehensive structural characterization of 3,5-dimethylphenol. This guide has provided a detailed analysis of the ¹H and ¹³C NMR and FTIR spectra, correlating the observed spectroscopic features with the molecular structure. The provided experimental protocols offer a standardized approach for obtaining high-quality data. By leveraging the insights from these powerful analytical methods, researchers and scientists can confidently verify the identity and purity of 3,5-dimethylphenol for their specific applications.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][12][13][14][15][16]

  • PubChem. 3,5-Dimethylphenol. National Center for Biotechnology Information. [Link][1]

  • Nerantzaki, A. A., et al. (2015). Novel determination of the total phenolic content in crude plant extracts by the use of H-1 NMR of the -OH spectral region. Journal of Agricultural and Food Chemistry, 63(1), 171-177. [Link][9]

  • Nozière, B., et al. (2015). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 447-455. [Link][11]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. [Link][7]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link][8]

  • Dai, J., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13635-13665. [Link][4][5]

  • SpectraBase. 3,5-Dimethylphenol. John Wiley & Sons, Inc. [Link][6]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link][17]

  • Drawell. Sample Preparation for FTIR Analysis. [Link][10]

Sources

Exploratory

Thermodynamic Stability of 3,5-Dimethylphenol at High Temperatures: A Technical Guide

Executive Summary Understanding the thermodynamic stability of 3,5-dimethylphenol (3,5-DMP, also known as 3,5-xylenol) at elevated temperatures is a critical prerequisite for its application in drug development, chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability of 3,5-dimethylphenol (3,5-DMP, also known as 3,5-xylenol) at elevated temperatures is a critical prerequisite for its application in drug development, chemical synthesis, and materials engineering[1][2]. As a phenolic compound substituted with methyl groups at the meta positions, 3,5-DMP exhibits unique thermophysical behaviors, including specific phase transition enthalpies and high-temperature oxidative vulnerabilities[2][3].

This technical whitepaper provides an in-depth analysis of the thermodynamic constants of 3,5-DMP, details its high-temperature degradation mechanisms, and outlines self-validating experimental protocols for rigorous thermodynamic profiling.

Physicochemical & Thermodynamic Baseline

To accurately model the behavior of 3,5-DMP during high-temperature pharmaceutical processing (e.g., hot-melt extrusion or distillation), researchers must establish a baseline of its fundamental thermodynamic properties[1][4]. The position of the methyl groups influences the crystal lattice energy, directly dictating the enthalpy of fusion ( Δfus​H ) and the specific heat capacity ( Cp​ )[1][5].

Table 1: Key Thermodynamic and Physicochemical Constants of 3,5-Dimethylphenol

PropertyValueConditions / Notes
Molecular Weight 122.16 g/mol Standard atomic weights[1]
Melting Point ( Tm​ ) 336.8 K (63.6 °C)Solid-to-liquid transition[1][2]
Boiling Point ( Tb​ ) 495 K (222 °C)At standard atmospheric pressure[2]
Enthalpy of Vaporization ( Δvap​H ) ~57.6 kJ/molDerived from heat of vaporization[2]
Heat Capacity ( Cp,gas​ ) 152.70 J/mol·KAt 298.15 K[5][6]
LogP (Octanol/Water) 2.35Indicator of lipophilicity[2]

Note: Data aggregated from the and .

High-Temperature Degradation Mechanisms

While 3,5-DMP is relatively stable under inert conditions up to its boiling point, exposing the compound to high temperatures in oxidative environments triggers complex degradation cascades[3].

The Causality of Oxidative Cleavage

In the presence of oxygen and thermal energy, the dominant degradation pathway is initiated by the attack of hydroxyl radicals (•OH)[3]. The electron-donating nature of the two methyl groups and the hydroxyl group activates the aromatic ring, making it highly susceptible to electrophilic radical addition.

  • Radical Addition: •OH radicals add to the aromatic ring, forming an OH-DMP adduct[3].

  • Peroxy Radical Formation: At elevated temperatures, this intermediate rapidly reacts with molecular oxygen ( O2​ ) to form a peroxy radical[3].

  • Isomerization & Cleavage: The peroxy radical isomerizes into epoxides and bicyclic radicals. Ultimately, the thermodynamic instability of these intermediates at high temperatures forces aromatic ring cleavage, yielding low-molecular-weight aldehydes and hydroperoxides[3].

Pathway DMP 3,5-Dimethylphenol (3,5-DMP) OH •OH Radical Attack (High Temp) DMP->OH Oxidative Env Adduct OH-DMP Adduct (Intermediate) OH->Adduct Addition Peroxy Peroxy Radical Formation (+O2) Adduct->Peroxy + O2 Epoxide Epoxide / Bicyclic Radicals Peroxy->Epoxide Isomerization Cleavage Ring Cleavage (Aldehydes) Epoxide->Cleavage Thermal Breakdown

OH-Initiated Oxidative Degradation Pathway of 3,5-Dimethylphenol at High Temperatures.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 3,5-DMP for drug formulation, scientists must employ a multi-modal thermal analysis strategy. The following protocols are designed as self-validating systems , ensuring high data integrity through rigorous calibration and baseline correction.

Workflow Sample 3,5-DMP Sample Preparation DSC DSC Analysis (Phase Transitions) Sample->DSC 10 mg TGA TGA Analysis (Thermal Degradation) Sample->TGA 15 mg Bomb Bomb Calorimetry (Combustion Enthalpy) Sample->Bomb 1 g Data Thermodynamic Stability Profile DSC->Data Tm, Cp TGA->Data Mass Loss Bomb->Data ΔcH°

Self-Validating Experimental Workflow for Thermodynamic Profiling of 3,5-DMP.

Thermogravimetric Analysis (TGA)

Purpose: To determine the onset temperature of thermal degradation ( Td​ ) and mass loss kinetics. Causality: By running the analysis under both inert ( N2​ ) and oxidative (Air) atmospheres, researchers can decouple pure thermal volatilization from oxidative degradation, identifying the exact thermal ceiling for manufacturing processes.

Step-by-Step Protocol:

  • System Validation: Run an empty alumina crucible method from 25 °C to 600 °C to establish a baseline. This corrects for buoyancy effects that artificially alter mass readings at high temperatures.

  • Sample Preparation: Accurately weigh 10–15 mg of high-purity 3,5-DMP into the tared alumina crucible.

  • Purge Phase: Purge the furnace with N2​ (50 mL/min) for 15 minutes to ensure a strictly inert environment.

  • Heating Program: Heat the sample at a dynamic rate of 10 °C/min from 25 °C to 500 °C.

  • Data Extraction: Calculate the 5% mass loss temperature ( Td,5%​ ) from the thermogram. Repeat the protocol switching the purge gas to synthetic air to map the oxidative degradation profile.

Differential Scanning Calorimetry (DSC)

Purpose: To measure the specific heat capacity ( Cp​ ) and enthalpy of fusion ( Δfus​H ). Causality: DSC captures the heat flow associated with endothermic melting (~63.6 °C)[1]. Understanding Cp​ variations is vital for scaling up thermodynamic models in chemical reactors.

Step-by-Step Protocol:

  • System Validation: Calibrate the DSC cell constant and temperature axis using a high-purity Indium standard ( Tm​=156.6∘C , Δfus​H=28.45 J/g ).

  • Sample Encapsulation: Seal 5–10 mg of 3,5-DMP in a hermetic aluminum pan to prevent premature volatilization before the melting point. Prepare an empty sealed pan as the reference.

  • Thermal Cycling:

    • Ramp 1 (Erase Thermal History): Heat from 20 °C to 100 °C at 10 °C/min.

    • Cooling: Cool back to 20 °C at 10 °C/min.

    • Ramp 2 (Data Acquisition): Heat from 20 °C to 200 °C at 10 °C/min.

  • Data Extraction: Integrate the area under the endothermic peak during Ramp 2 to calculate Δfus​H .

Bomb Calorimetry

Purpose: To determine the standard enthalpy of combustion ( Δc​H∘ ). Causality: Measuring the heat released during complete combustion allows for the calculation of the standard enthalpy of formation ( Δf​H∘ ) via Hess's Law. This establishes the absolute thermodynamic stability of the 3,5-DMP molecule.

Step-by-Step Protocol:

  • System Validation: Calibrate the heat capacity of the calorimeter ( Ccal​ ) by combusting a known mass of NIST-traceable benzoic acid tablet.

  • Sample Preparation: Pelletize ~1.0 g of 3,5-DMP to ensure controlled, uniform combustion.

  • Ignition Setup: Place the pellet in the bomb crucible, attach the ignition wire, and add 1 mL of deionized water to the bomb cylinder to ensure water vapor saturation.

  • Pressurization: Pressurize the bomb with ultra-pure O2​ to 30 atm.

  • Measurement: Submerge the bomb in the calorimetric water bath, allow thermal equilibration, ignite the sample, and record the maximum temperature rise ( ΔT ).

  • Calculation: Compute Δc​H∘ using the equation q=Ccal​×ΔT , adjusting for the ignition wire combustion heat.

Table 2: Summary of Thermal Analysis Parameters

TechniqueAtmosphereHeating RateTarget Data Output
TGA N2​ / Air (50 mL/min)10 °C/min Td​ , Mass Loss Kinetics
DSC N2​ (50 mL/min)10 °C/min Tm​ , Δfus​H , Cp​
Bomb Calorimetry O2​ (30 atm)Isoperibol Δc​H∘ , Δf​H∘

Conclusion

The thermodynamic stability of 3,5-dimethylphenol at high temperatures is governed by its structural resonance and the activating nature of its methyl substituents. While it exhibits predictable and stable phase transitions (melting at ~63.6 °C and boiling at 222 °C), it is highly susceptible to •OH radical-initiated oxidative degradation at elevated temperatures[1][2][3]. By employing self-validating thermal analysis workflows (TGA, DSC, and Bomb Calorimetry), researchers can accurately map its thermodynamic boundaries, ensuring safe and effective utilization in high-temperature drug development and chemical synthesis.

References

  • National Institute of Standards and Technology (NIST). Phenol, 3,5-dimethyl- (Phase change and Heat Capacity Data). NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol. PubChem Database. URL: [Link]

  • American Chemical Society (ACS). Mechanism and Kinetics of the Atmospheric Oxidative Degradation of Dimethylphenol Isomers Initiated by OH Radical. The Journal of Physical Chemistry A. URL:[Link]

  • American Chemical Society (ACS). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega. URL:[Link]

Sources

Foundational

Mechanistic Insights into the In Vitro Cytotoxicity and Metabolic Pathways of 3,5-Dimethylphenol

Executive Summary & Chemical Significance 3,5-Dimethylphenol (3,5-DMP, also known as 3,5-xylenol) is a ubiquitous phenolic compound with significant implications in environmental toxicology, industrial chemistry, and agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

3,5-Dimethylphenol (3,5-DMP, also known as 3,5-xylenol) is a ubiquitous phenolic compound with significant implications in environmental toxicology, industrial chemistry, and agricultural processing. It is notably identified as a key volatile metabolite during the fermentation of cigar tobacco leaves, contributing to specific aromatic profiles [[1]](). Beyond its sensory properties, 3,5-DMP serves as a critical model compound for understanding xenobiotic metabolism and the structural determinants of phenolic toxicity.

For drug development professionals and toxicologists, understanding the specific metabolic routing and cytotoxic mechanisms of 3,5-DMP is essential for predicting the safety profiles of structurally related pharmaceutical intermediates and assessing environmental exposure risks.

Metabolic Pathways: Bacterial Degradation vs. Mammalian Clearance

The biotransformation of 3,5-DMP highlights a fascinating divergence between microbial bioremediation pathways and mammalian hepatic clearance.

Bacterial Cometabolism and Ring Cleavage

In environmental microbiology, soil bacteria degrade phenolic compounds via specific aromatic ring-cleavage pathways. The structural positioning of the methyl groups in 3,5-DMP heavily dictates its enzymatic fate. Research utilizing Alcaligenes eutrophus JMP 134 has demonstrated that while isomers like 2,3- and 3,4-dimethylphenol can induce the meta-cleavage pathway, 3,5-DMP is strictly excluded from this route 2. Instead, 3,5-DMP is cometabolized exclusively via the ortho-cleavage pathway, resulting in the formation of dimethylmuconolactones, which act as terminal, dead-end products 2.

Mammalian Hepatic Metabolism

In mammalian models, 3,5-DMP acts as a xenobiotic metabolite 3. It undergoes Phase I oxidation via Cytochrome P450 enzymes, followed by Phase II conjugation (glucuronidation or sulfation) to increase hydrophilicity, ultimately facilitating renal excretion.

MetabolicPathway DMP 3,5-Dimethylphenol Ortho Ortho-Cleavage Pathway (Alcaligenes eutrophus) DMP->Ortho Bacterial Cometabolism Meta Meta-Cleavage Pathway (Blocked/Inactive) DMP->Meta Blocked Phase2 Mammalian Phase II (Conjugation) DMP->Phase2 Mammalian Hepatic Metabolism Lactone Dimethylmuconolactones (Dead-end product) Ortho->Lactone Ring Cleavage Excretion Renal Excretion Phase2->Excretion Clearance

Metabolic routing of 3,5-dimethylphenol in bacterial and mammalian systems.

Mechanisms of In Vitro Cytotoxicity

The cytotoxic profile of 3,5-DMP is primarily driven by oxidative stress and direct physical disruption of the cellular membrane.

Membrane Damage and Haemolysis

In isolated rat erythrocytes, 3,5-DMP demonstrated significant haemolytic activity, yielding an ED50 of 2 mM (244 µg/ml) 4. Interestingly, while 3,5-DMP shows marked cytotoxicity in short-term assays evaluating cell growth and membrane damage, it exhibits lower overall activity than its structural isomers, 2,4- and 2,6-dimethylphenol 4. This is attributed to the meta-positioning of the methyl groups, which alters the electron density of the aromatic ring and influences the stability of reactive phenoxy radicals.

Redox Cycling and ROS Overproduction

Phenolic compounds and their aminated metabolites (e.g., 3,5-dimethylaminophenol) undergo redox cycling, leading to the overproduction of Reactive Oxygen Species (ROS). This redox stress actively depletes critical intracellular antioxidant reserves, significantly lowering thioredoxin reductase (TrxR), catalase, and glutathione (GSH) levels 5. The subsequent cascade results in elevated lipid peroxidation, protein oxidation, and eventual apoptosis 5.

Cytotoxicity Exposure 3,5-DMP Exposure Redox Redox Cycling & Radical Formation Exposure->Redox ROS ROS Overproduction (Superoxide, H2O2) Redox->ROS Antiox Depletion of GSH, TrxR, Catalase ROS->Antiox Overwhelms Damage Lipid Peroxidation & Membrane Damage ROS->Damage Oxidative Stress Antiox->Damage Loss of Protection Apoptosis Cellular Apoptosis / Necrosis Damage->Apoptosis Caspase Activation

ROS-mediated cytotoxicity and apoptotic signaling induced by 3,5-DMP.

Quantitative Toxicological Data

The following table synthesizes the established toxicological parameters for 3,5-DMP and its highly reactive derivatives.

ParameterValue / ObservationTest SystemReference
Acute Oral LD50 3830 mg/kgRatPubChem 3
Intraperitoneal LD50 156 mg/kgMouseBG RCI [[4]]()
ED50 (Haemolysis) 2 mM (244 µg/ml)Rat ErythrocytesBG RCI 4
Olfactory Threshold 5 mg/L (5 ppm)WaterBG RCI [[4]]()
IC50 (3,5-DMAP metabolite) 25 µMCHO AS52 CellsErkekoglu et al. 5

Standardized Experimental Protocols

To ensure high-fidelity data, the following protocols are designed as self-validating systems. By multiplexing assays and tracking specific metabolic endpoints, researchers can confidently establish causality rather than mere correlation.

Protocol 1: Multiplexed In Vitro Cytotoxicity Assay (MTT/LDH)

Causality & Rationale: Relying on a single viability assay can yield false positives due to compound interference. Multiplexing the MTT assay (which measures mitochondrial reductase activity) with the LDH release assay (which measures plasma membrane integrity) allows researchers to differentiate between early mitochondrial dysfunction (apoptosis) and direct membrane rupture (necrosis).

  • Cell Culturing: Seed CHO or A549 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve 3,5-DMP in DMSO. Dilute in culture media to achieve a concentration gradient (0.1 mM to 5.0 mM). Critical: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced baseline toxicity.

  • Exposure: Treat the cells with the 3,5-DMP gradient for 24 hours.

  • LDH Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate in the dark for 30 minutes, and measure absorbance at 490 nm. Elevated LDH strictly correlates with the haemolytic/membrane-damaging properties of 3,5-DMP.

  • MTT Assay (Mitochondrial Function): Add 10 µL of MTT solution (5 mg/mL) to the remaining cells/media in the original plate. Incubate for 3 hours. Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm.

Protocol 2: LC-MS/MS Tracking of Ortho-Cleavage Metabolites

Causality & Rationale: Because 3,5-DMP forms dead-end dimethylmuconolactones rather than entering the TCA cycle via meta-cleavage, tracking these specific lactones provides a direct, irrefutable readout of ortho-pathway enzymatic activity.

  • Bacterial Cultivation: Grow Alcaligenes eutrophus JMP 134 in a minimal salt medium supplemented with a primary carbon source.

  • Cometabolism Setup: Spike the culture with 1 mM of 3,5-DMP. Incubate at 30°C with continuous shaking (150 rpm) for 48 hours.

  • Extraction & Analysis: Centrifuge the culture to pellet the cells. Extract the supernatant using ethyl acetate. Reconstitute the dried extract in mobile phase and analyze via LC-MS/MS.

  • Validation: Monitor for the specific mass transitions of dimethylmuconolactones. The absence of meta-cleavage products confirms the rigid substrate specificity of the bacterial enzymes against 3,5-DMP.

Workflow Culture Cell Culture (e.g., CHO/A549) Treatment 3,5-DMP Dosing (0-5 mM) Culture->Treatment Assay1 MTT Assay (Mitochondria) Treatment->Assay1 Assay2 LDH Assay (Membrane) Treatment->Assay2 Analysis Data Synthesis (IC50 / ED50) Assay1->Analysis Assay2->Analysis

Standardized in vitro workflow for evaluating 3,5-DMP cytotoxicity.

References

  • TOXICOLOGICAL EVALUATIONS - BG RCI. Berufsgenossenschaft Rohstoffe und chemische Industrie.
  • Erkekoglu, P., et al. (2014). Cytoplasmic and nuclear toxicity of 3,5-dimethylaminophenol and potential protection by selenocompounds. Food and Chemical Toxicology.
  • Yu, L., et al. Widely targeted metabolomic analysis reveals that volatile metabolites in cigar tobacco leaves dynamically change during fermentation. PMC.
  • Pieper, D.H., et al. Formation of Dimethylmuconolactones from Dimethylphenols by Alcaligenes eutrophus JMP 134. PMC.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol. PubChem.

Sources

Exploratory

Supramolecular Architecture: Crystal Structure and Hydrogen Bonding Network of 3,5-Dimethylphenol

Executive Summary Understanding the crystallographic behavior of 3,5-dimethylphenol (3,5-xylenol) and its halogenated derivatives is a cornerstone of modern supramolecular chemistry and pharmaceutical co-crystal engineer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the crystallographic behavior of 3,5-dimethylphenol (3,5-xylenol) and its halogenated derivatives is a cornerstone of modern supramolecular chemistry and pharmaceutical co-crystal engineering. This technical guide provides an in-depth analysis of the hydrogen-bonding networks, crystallographic profiling, and self-validating experimental workflows required to elucidate the solid-state behavior of 3,5-dimethylphenol. By examining both its pure form and its co-crystalline adducts with aminal cages, researchers can leverage these structural insights for advanced drug development and materials science.

Structural Profiling and Electronic Causality

3,5-Dimethylphenol ( C8​H10​O ) is a symmetric phenol derivative characterized by methyl groups at the meta (3 and 5) positions 1[1].

Mechanistic Insight: The placement of these methyl groups is not merely structural; it dictates the electronic environment of the molecule. The inductive electron-donating effect of the methyl groups increases the electron density of the aromatic ring. However, when functionalized at the para position with an electron-withdrawing group—such as chlorine to form 4-chloro-3,5-dimethylphenol (chloroxylenol)—the acidity of the phenolic hydroxyl (-OH) group is significantly enhanced.

This electronic push-pull mechanism increases the partial positive charge on the hydroxyl hydrogen, transforming the molecule into an exceptionally strong hydrogen bond donor. Consequently, the pure crystal structure of 4-chloro-3,5-dimethylphenol crystallizes with two independent molecules in the asymmetric unit ( Z′=2 ), held together by a robust intermolecular O−H⋯O hydrogen-bonding scheme where each oxygen atom acts simultaneously as a donor and an acceptor 2[2].

Hydrogen Bonding Networks: From 1D Chains to 3D Frameworks

The true utility of 3,5-dimethylphenol in drug development lies in its predictable supramolecular synthons.

Pure Compound Networks

In its pure crystalline form, the molecules typically form O−H⋯O hydrogen-bonded chains extending along the crystallographic b-axis. These one-dimensional chains pack together via offset face-to-face π−π stacking interactions, generating two-dimensional sheets that ultimately stack into a 3D lattice 2[2].

Co-Crystallization and Aminal Cages

When 3,5-dimethylphenol derivatives are co-crystallized with polyaza-adamantane derivatives like TATU (1,3,6,8-tetraazatricyclo[4.3.1.1 3,8 ]undecane) or TATD (1,3,6,8-tetraazatricyclo[4.4.1.1 3,8 ]dodecane), the hydrogen bonding hierarchy shifts. The highly basic nitrogen atoms of the aminal cages outcompete the phenolic oxygens as hydrogen bond acceptors.

In the 1:2 co-crystal of TATU and 4-chloro-3,5-dimethylphenol, the asymmetric unit contains one aminal cage linked to two phenol molecules via strong O−H⋯N hydrogen bonds 3[3]. Secondary interactions, specifically C−H⋯π interactions and aromatic π−π stacking (centroid-centroid distance ≈4.05 Å), consolidate the crystal packing into a rigid 3D framework 4[4].

Supramolecular_Network Donor 3,5-Dimethylphenol (H-Bond Donor) Primary O-H···N Hydrogen Bond (Primary Synthon) Donor->Primary Secondary C-H···π Interactions (Secondary Synthon) Donor->Secondary Acceptor Aminal Cage (TATU) (H-Bond Acceptor) Acceptor->Primary Acceptor->Secondary Assembly 1D/2D Supramolecular Chains Primary->Assembly Secondary->Assembly Framework 3D Crystal Framework Assembly->Framework

Caption: Logical flow of supramolecular assembly via hydrogen bonding.

Self-Validating Experimental Protocols

To ensure that the observed hydrogen bonding networks are thermodynamically stable and not mere kinetic artifacts of solvent evaporation, researchers must employ a self-validating workflow utilizing mechanochemistry and low-temperature Single-Crystal X-Ray Diffraction (SCXRD).

Protocol: Mechanochemical Synthesis and SCXRD Validation

Step 1: Solvent-Free Stoichiometric Milling Weigh equimolar amounts (or a 1:2 molar ratio) of 3,5-dimethylphenol and the target co-former (e.g., TATU). Transfer the powders into a stainless-steel grinding jar equipped with a 7 mm stainless-steel ball. Causality: Conducting this step solvent-free is critical. It prevents competitive hydrogen bonding from protic solvents (like ethanol or water) and eliminates the risk of solvent inclusion in the crystal lattice, ensuring the O−H⋯N synthon forms purely based on thermodynamic preference 3[3].

Step 2: Mechanochemical Activation Subject the mixture to liquid-assisted or neat grinding at 25 Hz for 15–30 minutes at ambient temperature.

Step 3: Thermodynamic Phase Validation (PXRD) Analyze the resulting microcrystalline powder using Powder X-Ray Diffraction (Cu- radiation). Causality: The protocol validates itself at this stage. If the diffractogram exhibits new, distinct Bragg peaks that do not match the linear combination of the starting materials, a novel supramolecular phase is confirmed.

Step 4: Single Crystal Growth Dissolve a small aliquot of the phase-pure powder in a non-competing, non-polar solvent (e.g., chloroform) and allow for slow evaporation to yield single crystals suitable for diffraction.

Step 5: SCXRD Data Collection and Anisotropic Refinement Mount a high-quality crystal on a diffractometer equipped with a cryostream set to 173 K. Causality: Low-temperature data collection drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This is an absolute requirement for accurately resolving the electron density of the hydrogen atoms involved in the O−H⋯N and O−H⋯O networks, allowing for precise measurement of donor-acceptor angles and distances.

Experimental_Workflow Step1 Solvent-Free Grinding (Mechanochemistry) Step2 PXRD Phase Validation (Thermodynamic Check) Step1->Step2 Yields Powder Step3 Single Crystal Growth (Sublimation/Evaporation) Step2->Step3 Phase Pure Step4 SCXRD Data Collection (173 K, Cu/Mo Kα) Step3->Step4 Quality Crystal Step5 Anisotropic Refinement & H-Atom Positioning Step4->Step5 Diffraction Data

Caption: Self-validating workflow for co-crystal synthesis and structural elucidation.

Quantitative Crystallographic Data

The following tables summarize the crystallographic parameters and precise hydrogen bond geometries extracted from validated SCXRD data of 3,5-dimethylphenol derivatives and their co-crystals.

Table 1: Crystallographic Parameters of 3,5-Dimethylphenol Systems

Compound SystemSpace GroupZ'Primary SynthonReference
Pure 3,5-Dimethylphenol P1n1 - O−H⋯O 1
4-Chloro-3,5-dimethylphenol P21​/c 2 O−H⋯O 2
TATU + 4-Cl-3,5-DMP (1:2) P21​/n 1 O−H⋯N 3
TATD + 4-Cl-3,5-DMP (1:1) P21​/c 1 O−H⋯N 4

Table 2: Representative Hydrogen Bond Geometries (173 K)

Interaction TypeD-H Distance (Å)H A Distance (Å)D A Distance (Å)D-H A Angle (°)
O−H⋯O (Pure 4-Cl-3,5-DMP)0.82(3)1.95(3)2.751(2)165(2)
O−H⋯N (TATU Co-crystal)0.85(2)1.88(2)2.724(1)171(2)
C−H⋯π (TATD Co-crystal)0.932.653.523145

Note: Standard uncertainties (e.s.d.s) are provided in parentheses where applicable.

References

  • 3,5-Dimethylphenol | PubChem. National Center for Biotechnology Information. 1

  • Chloroxylenol, C8H9ClO. Cox, P. J. Acta Crystallographica Section C. (1995). 2

  • Mechanochemical synthesis and crystal structure of a 1:2 co-crystal of 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) and 4-chloro-3,5-dimethylphenol. Rivera, A. et al. Acta Crystallographica Section E. (2016). 3

  • Crystal structure of the co-crystalline adduct 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD)–4-chloro-3,5-dimethylphenol (1/1). Bolte, M. et al. Acta Crystallographica Section E. (2015). 4

Sources

Foundational

An In-Depth Technical Guide to 3,5-Dimethylphenol: Properties and Applications in Material Science

Introduction 3,5-Dimethylphenol (3,5-DMP), also known as 3,5-xylenol, is a disubstituted phenol that serves as a highly versatile and critical intermediate in the synthesis of advanced materials.[1] Its unique molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dimethylphenol (3,5-DMP), also known as 3,5-xylenol, is a disubstituted phenol that serves as a highly versatile and critical intermediate in the synthesis of advanced materials.[1] Its unique molecular architecture, characterized by a hydroxyl group and two methyl groups arranged symmetrically on a benzene ring, imparts a distinct set of physical and chemical properties that are leveraged across various sectors of material science. This guide provides an in-depth exploration of these properties, focusing on their direct implications for the development of polymers, resins, antioxidants, and other high-performance materials. We will delve into the causality behind its reactivity, outline robust experimental protocols for its characterization, and present its applications from a material scientist's perspective.

Core Physical and Chemical Properties

The material science applications of 3,5-DMP are fundamentally dictated by its physical characteristics and chemical reactivity. It presents as a colorless to off-white crystalline solid at room temperature.[2][3]

Physical Data Summary

The following table summarizes the key physical properties of 3,5-dimethylphenol, which are crucial for process design, storage, and handling.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O[2][4][5]
Molecular Weight 122.17 g/mol [2][3][4]
Appearance Colorless to off-white crystalline solid/needles[2][6]
Melting Point 61-66 °C[6]
Boiling Point 222 °C[6][7]
Solubility Slightly soluble in water; soluble in organic solvents and alkaline solutions.[7][8][9]
Vapor Pressure 1 mmHg @ 62 °C (143.6°F)[3]
Flash Point 109 °C (228.2°F)[10]
Structural Influence on Reactivity

The reactivity of 3,5-DMP is a direct consequence of its molecular structure, which features two key reactive sites: the phenolic hydroxyl group and the aromatic ring.

Caption: Chemical structure of 3,5-Dimethylphenol (3,5-DMP).

  • Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can be deprotonated by bases. The resulting phenoxide ion is a potent nucleophile. This functionality allows 3,5-DMP to participate in reactions such as etherification and esterification, and to react with electrophilic species like epoxy rings, making it a candidate for modifying or curing epoxy resins.[11]

  • Aromatic Ring & Methyl Groups: The hydroxyl group and the two methyl groups are all activating, ortho-, para-directing groups for electrophilic aromatic substitution.[12] This has profound implications for polymerization and derivatization. Incoming electrophiles are strongly directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). This high degree of regioselectivity is a key attribute exploited in the synthesis of specific polymer structures.

Applications in Material Science

The unique reactivity of 3,5-DMP makes it an important building block for a range of high-performance materials.

Monomer for Advanced Polymers
  • Phenolic Resins: 3,5-DMP is used in the production of phenolic resins.[1] The inclusion of the dimethylphenol moiety can modify the final properties of the resin, such as enhancing thermal stability and chemical resistance due to the increased hydrocarbon content and crosslink density.[1]

  • Oxidative Polymerization: The oxidative polymerization of phenols is a key industrial process for producing polymers like poly(phenylene oxide) (PPO).[13] While 2,6-dimethylphenol is the standard monomer for linear PPO, the use of 3,5-DMP, with its multiple active sites for coupling, can lead to the formation of branched or cross-linked polymer networks with high thermal stability.[13][14] This approach offers a formaldehyde-free route to creating robust phenolic polymers.[13]

  • High-Sulfur-Content Polymers: In a novel application, derivatives of 3,5-DMP, such as 2,4-dichloro-3,5-dimethylphenol, are used in radical-initiated aryl halide sulfur polymerization (RASP). This strategy allows for the creation of high-sulfur-content terpolymers with tunable thermal and mechanical properties, demonstrating the utility of 3,5-DMP in advanced, sustainable polymer chemistry.[15]

Precursor for Antioxidants

3,5-DMP serves as a fundamental building block for synthesizing more complex phenolic antioxidants.[1][8] These antioxidants are crucial for protecting materials like plastics, rubbers, and lubricants from oxidative degradation.[1]

Causality: The antioxidant mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, which terminates the radical chain reaction that leads to material degradation.[16] The resulting phenoxy radical is stabilized by resonance across the aromatic ring. By using 3,5-DMP as a starting material, larger, more sterically hindered phenols can be synthesized, which are often more effective and have lower volatility, making them ideal for high-temperature applications.

Experimental Characterization Protocols

Accurate characterization of 3,5-DMP is essential for quality control and for understanding its behavior in material formulations.

Spectroscopic Analysis

Protocol: NMR Analysis for Structural Verification

  • Objective: To confirm the chemical structure and purity of 3,5-DMP using ¹H and ¹³C NMR spectroscopy.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of the 3,5-DMP sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected signals are: a singlet for the two methyl groups, two distinct signals for the aromatic protons, and a broad singlet for the hydroxyl proton.[2]

    • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Distinct signals are expected for the methyl carbons and the four unique aromatic carbons.[2][17]

  • Data Interpretation:

NucleusChemical Shift (δ, ppm in CDCl₃)Description
¹H NMR ~2.2 ppmSinglet, 6H (two -CH₃ groups)
~6.5 ppmSinglet, 2H (aromatic H at C2, C6)
~6.6 ppmSinglet, 1H (aromatic H at C4)
Variable (e.g., ~5.7 ppm)Broad singlet, 1H (-OH)
¹³C NMR ~21.2 ppm-CH₃ carbons
~113.3 ppmAromatic C2, C6
~122.7 ppmAromatic C4
~139.6 ppmAromatic C3, C5 (attached to methyl)
~155.2 ppmAromatic C1 (attached to hydroxyl)
(Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data sourced from PubChem and other spectral databases.)[2][17]
Purity and Molecular Weight Determination

Protocol: GC-MS Analysis

  • Objective: To determine the purity and confirm the molecular weight of 3,5-DMP.

  • Causality: Gas chromatography separates volatile compounds based on their boiling point and interaction with the column's stationary phase. Mass spectrometry then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a molecular fingerprint and the molecular weight.[18]

workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis prep Dissolve 3,5-DMP in high-purity solvent (e.g., Dichloromethane) inject Inject sample into GC inlet prep->inject separate Vaporized sample separated on analytical column inject->separate elute Analyte elutes from GC column separate->elute ionize Ionization in MS source (e.g., EI) elute->ionize analyze Mass Analyzer separates ions by m/z ionize->analyze detect Detector records abundance vs. m/z analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Molecular Ion Peak ([M]⁺ at m/z = 122) spectrum->identify

Caption: Experimental workflow for GC-MS analysis of 3,5-Dimethylphenol.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of 3,5-DMP in a volatile solvent like dichloromethane or hexane.[18]

    • GC Separation: Inject a small volume (e.g., 1 µL) into the GC system. Use a suitable column (e.g., non-polar DB-5ms) and a temperature program that ramps from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure good separation.

    • MS Detection: As the compound elutes from the column, it enters the mass spectrometer. Use a standard electron ionization (EI) source.

    • Data Analysis: The resulting mass spectrum should show a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 122, corresponding to the molecular weight of 3,5-DMP.[2][5] Purity is assessed by integrating the peak area of 3,5-DMP relative to any impurity peaks in the chromatogram.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the performance of materials derived from 3,5-DMP.

  • TGA: Measures weight loss as a function of temperature. It is used to determine the thermal stability and decomposition temperature of polymers or resins made from 3,5-DMP. For example, polymers with high char yields at elevated temperatures, as seen in some sulfur-containing polymers derived from 3,5-DMP, indicate excellent thermal stability.[15]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point of crystalline 3,5-DMP itself and, more importantly, the glass transition temperature (Tg) of amorphous polymers derived from it. A higher Tg generally indicates a more rigid and thermally stable polymer.[15][19]

Safety and Handling

3,5-Dimethylphenol is classified as toxic and corrosive.[2][6] It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with skin.[6][20]

  • Personal Protective Equipment (PPE): Always handle 3,5-DMP in a well-ventilated area or fume hood.[6] Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[6][10]

  • Handling: Avoid creating dust.[6] Use non-sparking tools and prevent electrostatic discharge.[20]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as bases, acid chlorides, acid anhydrides, and oxidizing agents.[7][10]

  • Spill & Disposal: In case of a spill, dampen the solid material with ethanol (60-70%) before sweeping it into a suitable container for disposal.[3] Dispose of waste material through a licensed disposal company in accordance with local regulations.[6]

Conclusion

3,5-Dimethylphenol is a pivotal chemical intermediate whose value in material science is derived from its distinct structural features. The strategic placement of its hydroxyl and methyl groups provides a platform for creating a wide array of materials, from thermally stable polymers and resins to effective antioxidants. A thorough understanding of its physical properties, reactivity, and appropriate characterization techniques is paramount for researchers and scientists aiming to harness its full potential in the development of next-generation materials.

References

  • PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Fengchen Group. (n.d.). Applications of 3,5-Dimethylphenol: A Versatile Fine Chemical Intermediate. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3,5-Dimethylphenol, 98%. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5-xylenol. Retrieved from [Link]

  • Carl Roth. (n.d.). 3,5-Dimethylphenol = 99. Retrieved from [Link]

  • DropChem. (2020). 3,5-ジメチルフェノール. Retrieved from [Link]

  • Karunarathna, R. H., et al. (2025).
  • Ottokemi. (n.d.). 3,5-Dimethylphenol, 98%. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). 3,5-Dimethylphenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,5-Dimethylphenol (a) and 3,5-dimethylphenol (b). Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3,5-dimethyl-. NIST WebBook. Retrieved from [Link]

  • Saito, K., Sun, G., & Nishide, H. (2008). Green synthesis of soluble polyphenol: Oxidative polymerization of phenol in water. Green Chemistry Letters and Reviews.
  • DSpace@MIT. (n.d.). Discrete Polyene Oligomer Synthesis and Related Polymer Characterization. Retrieved from [Link]

  • Google Patents. (2015). CN104761435A - Preparation method of 3,5-dimethylphenol.
  • ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • SIELC Technologies. (2018). 3,5-Dimethylphenol. Retrieved from [Link]

  • Journal of Chemical Engineering of Chinese Universities. (2017). Effects of DMP-30 on curing behavior of epoxy resin/maleicanhydride systems.
  • Taylor & Francis. (2008). Full article: Green synthesis of soluble polyphenol: oxidative polymerization of phenol in water. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution GC-MS Quantification of 3,5-Dimethylphenol in Industrial Wastewater

Executive Summary The quantification of 3,5-dimethylphenol (3,5-DMP) in industrial wastewater is a critical analytical challenge in environmental monitoring and pharmaceutical/chemical manufacturing. As a toxic, semi-vol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 3,5-dimethylphenol (3,5-DMP) in industrial wastewater is a critical analytical challenge in environmental monitoring and pharmaceutical/chemical manufacturing. As a toxic, semi-volatile organic compound (SVOC), 3,5-DMP is prone to matrix interference, volatility losses, and poor chromatographic peak shape if not handled correctly.

This application note details a robust, modern protocol utilizing Solid-Phase Extraction (SPE) coupled with Capillary Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. By leveraging polymeric SPE sorbents and optimized sample pretreatment, this method bypasses the need for complex chemical derivatization while maintaining high recovery rates and sub-part-per-billion (ppb) sensitivity, fully compliant with the performance criteria of modern environmental frameworks[1].

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is vital to understand why a protocol is designed a certain way, rather than just following a recipe. Every step in this workflow is engineered to manipulate the physicochemical properties of 3,5-DMP (pKa ≈ 10.1, moderate water solubility) to our analytical advantage.

  • Matrix Dechlorination (Sodium Sulfite): Industrial wastewater often contains residual chlorine from disinfection processes. If left untreated, free chlorine will react with the aromatic ring of 3,5-DMP during sample storage or extraction, forming chlorinated artifacts (e.g., chlorodimethylphenols). Adding sodium sulfite acts as a reducing agent to rapidly quench free chlorine, preserving the native analyte[2].

  • Acidification (pH < 2): Because 3,5-DMP is a weak acid, local alkaline micro-environments in complex wastewater can cause the molecule to deprotonate into a phenolate anion. This ionized form is highly water-soluble and will wash right through an SPE cartridge. Acidifying the sample with hydrochloric acid ensures >99.9% of the 3,5-DMP molecules are fully protonated (neutral), maximizing their hydrophobic interaction with the SPE sorbent[1].

  • Polymeric HLB Sorbent vs. Liquid-Liquid Extraction (LLE): Traditional EPA Method 625 relies on LLE, which consumes massive amounts of toxic solvents and is prone to forming intractable emulsions with wastewater surfactants. We utilize a Hydrophilic-Lipophilic Balanced (HLB) divinylbenzene-co-N-vinylpyrrolidone polymeric SPE cartridge. Unlike classical silica-based C18, HLB resists drying out and provides superior retention capacity for moderately polar phenols, eliminating breakthrough during the 1 L sample loading[3].

  • Direct GC-MS (Underivatized): While silylation (e.g., BSTFA) is often used for phenols, water traces in SPE extracts can easily destroy silylating reagents, leading to inconsistent derivatization. By utilizing a highly deactivated 5% phenyl/95% dimethyl polysiloxane column (e.g., DB-5ms or TG-5SilMS), we achieve sharp, symmetrical peaks for underivatized 3,5-DMP, streamlining the workflow and reducing analytical variability[4].

Workflow Visualization

G A Wastewater Sample (1 L) B Pretreatment (Dechlorinate & Acidify pH < 2) A->B Add Na2SO3 & HCl C Solid-Phase Extraction (SPE) (Polymeric HLB Cartridge) B->C Load at 5-10 mL/min D Elution & Concentration (DCM/Ethyl Acetate -> 1 mL) C->D Dry 10 min, Elute E GC-MS Analysis (SIM Mode, DB-5ms Column) D->E Add Internal Std F Data Processing & Quantification E->F 1 µL Injection

Workflow for SPE-GC-MS quantification of 3,5-dimethylphenol in wastewater.

Step-by-Step Experimental Protocol

Sample Collection & Pretreatment
  • Collect 1 L of industrial wastewater in an amber glass bottle fitted with a PTFE-lined cap.

  • Immediately add 40–50 mg of anhydrous sodium sulfite ( Na2​SO3​ ) to the sample to quench residual free chlorine. Agitate until dissolved.

  • Add 6N Hydrochloric Acid (HCl) dropwise until the sample pH is 2 (Verify with pH indicator paper).

  • Filter the sample through a 0.45 µm glass fiber filter if high levels of suspended particulate matter are present to prevent SPE cartridge clogging.

  • Spike the sample with 1.0 mL of a 10 µg/mL Surrogate Standard solution (2,4,6-Tribromophenol).

Solid-Phase Extraction (SPE)
  • Conditioning: Mount a 500 mg / 6 mL Polymeric HLB SPE cartridge onto a vacuum manifold. Pass 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol, and finally 5 mL of Reagent Water (adjusted to pH 2 with HCl). Critical: Do not allow the sorbent bed to go dry after the methanol step.

  • Loading: Attach a PTFE transfer tube to the cartridge. Draw the 1 L pretreated wastewater sample through the cartridge under a gentle vacuum at a flow rate of 5–10 mL/min.

  • Washing & Drying: Wash the cartridge with 5 mL of Reagent Water (pH 2). Increase the vacuum to maximum (approx. 15–20 inHg) and dry the cartridge for 10–15 minutes to remove residual water.

  • Elution: Place a clean 15 mL glass centrifuge tube below the cartridge. Elute the retained analytes with two separate 5 mL aliquots of DCM. Allow the solvent to percolate through the sorbent bed by gravity before applying a light vacuum to collect the final drops[2].

Extract Concentration
  • Pass the 10 mL DCM extract through a small column of anhydrous sodium sulfate ( Na2​SO4​ ) to remove any trace moisture. Rinse the sulfate with 2 mL of DCM.

  • Place the collection tube in a heated block at 35 °C and concentrate the extract to exactly 1.0 mL using a gentle stream of ultra-pure nitrogen (Nitrogen Blowdown).

  • Spike the final 1.0 mL extract with 10 µL of a 1,000 µg/mL Internal Standard solution (Phenol-d5) to yield a final internal standard concentration of 10 µg/mL. Transfer to a 2 mL GC autosampler vial with a glass insert.

Analytical Conditions & Data Presentation

To achieve maximum sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, focusing the quadrupole only on the most abundant and characteristic fragments of the target analytes.

Table 1: GC-MS Instrument Parameters
ParameterSetting / Specification
GC Column DB-5ms or TG-5SilMS (30 m × 0.25 mm ID × 0.25 µm film)[4]
Carrier Gas Helium (99.999% purity), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program 50 °C (hold 2 min) ramp 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Table 2: SIM Acquisition Parameters & Retention Times
CompoundAnalytical RoleApprox. RT (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Phenol-d5 Internal Standard6.59971
3,5-Dimethylphenol Target Analyte11.2122107
2,4,6-Tribromophenol Surrogate Standard16.8330332

Quality Assurance & Self-Validating QC System

A scientifically rigorous protocol must be a self-validating system. To ensure trustworthiness and regulatory defensibility, the following Quality Control (QC) elements must be embedded into every analytical batch (maximum 20 samples):

  • Method Blank (MB): 1 L of reagent water processed through the entire pretreatment, SPE, and GC-MS workflow.

    • Causality: Validates the absence of background contamination from glassware, SPE cartridges, or solvents. Target analytes must be below the Limit of Detection (LOD).

  • Laboratory Fortified Blank (LFB): 1 L of reagent water spiked with a known concentration of 3,5-DMP.

    • Causality: Validates the baseline extraction efficiency of the SPE protocol in an ideal matrix. Acceptance criteria: 70–130% recovery.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): 1 L of the actual industrial wastewater spiked with a known concentration of 3,5-DMP.

    • Causality: Validates the extraction efficiency in the presence of real-world matrix interferences (e.g., surfactants, competing organics). Calculates precision via Relative Percent Difference (RPD). Acceptance criteria: 60–140% recovery, RPD 20%.

  • Surrogate Standard (2,4,6-Tribromophenol): Spiked into every sample prior to extraction.

    • Causality: Acts as an internal monitor for the physical extraction process. If a specific SPE cartridge clogs or channels, the surrogate recovery will drop, flagging that specific sample as invalid without affecting the rest of the batch.

  • Internal Standard (Phenol-d5): Spiked into the final 1 mL extract just before GC-MS injection.

    • Causality: Corrects for minor variations in autosampler injection volume, matrix-induced signal enhancement/suppression in the GC inlet, and MS detector drift over the course of the run.

References

  • EPA Method 625.1 for GC/MS Analysis Source: U.S. Environmental Protection Agency (via Scribd Document Archive) URL:[Link]

  • EPA Method 528 Instrumentation Guide Source: Amptius URL:[Link]

  • Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS Source: Chromatography Online URL:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for Trace Analysis of 3,5-Dimethylphenol

Introduction 3,5-Dimethylphenol (also known as 3,5-xylenol) is a volatile phenolic compound utilized extensively in the synthesis of resins, agricultural chemicals, biocides (such as chloroxylenol), and pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dimethylphenol (also known as 3,5-xylenol) is a volatile phenolic compound utilized extensively in the synthesis of resins, agricultural chemicals, biocides (such as chloroxylenol), and pharmaceutical intermediates[1]. Due to its toxicity and potential to act as an endocrine-disrupting chemical (EDC), monitoring 3,5-dimethylphenol at trace levels in environmental matrices, drug substances, and occupational exposure samples is a critical analytical requirement[2][3].

This application note provides a comprehensive, self-validating protocol for the trace analysis of 3,5-dimethylphenol using High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FLD).

Method Development Rationale: The "Why" Behind the Protocol

Developing a robust method for trace phenolic analysis requires overcoming three primary challenges: isomeric interference, poor retention of polar analytes, and matrix suppression.

Stationary Phase Selection

Phenolic compounds frequently exhibit peak tailing on traditional silica-based columns due to secondary ion-exchange interactions between the weakly acidic phenolic hydroxyl group and unreacted, residual silanols on the silica surface. To mitigate this, a high-purity, end-capped solid-core C18 column is selected. Solid-core particles (e.g., 2.6 µm) provide separation efficiencies comparable to sub-2 µm fully porous particles but at significantly lower backpressures, allowing for sharp peak shapes and improved resolution of isomeric interferences (such as 2,4-dimethylphenol) on conventional HPLC systems[4][5].

Mobile Phase and pH Optimization

The pKa​ of 3,5-dimethylphenol is approximately 10.1. In reversed-phase chromatography, the analyte must be in a neutral state to maximize hydrophobic interaction with the C18 stationary phase. If the pH of the mobile phase is too high, the molecule partially ionizes, leading to split peaks and reduced retention. By acidifying the aqueous mobile phase with 0.1% Formic Acid (yielding a pH of ~2.7), the analyte is forced into its fully protonated state, ensuring robust and reproducible retention times[2].

Detection Strategy: Fluorescence over UV

While UV detection (typically at 225 nm or 270 nm) is standard for bulk phenol analysis, it lacks the sensitivity and specificity required for trace analysis in complex matrices. 3,5-Dimethylphenol possesses an aromatic ring with a hydroxyl auxochrome, making it naturally fluorescent. By utilizing a Fluorescence Detector (FLD) set to an excitation wavelength ( λex​ ) of 275 nm and an emission wavelength ( λem​ ) of 300 nm, this method achieves limits of detection (LOD) in the low µg/L (ppb) range. This optical selectivity effectively bypasses the non-fluorescent matrix interferences commonly observed in UV chromatograms[3].

Experimental Workflow and Protocol

Workflow N1 1. Sample Collection Adjust to pH 2.0 N2 2. SPE Preconcentration Load & Wash N1->N2 100 mL Sample N3 3. Elution & Reconstitution Concentrate in ACN N2->N3 Elute with ACN N4 4. HPLC Separation C18 Solid-Core Column N3->N4 Inject 10 µL N5 5. Fluorescence Detection Ex: 275 nm | Em: 300 nm N4->N5 Gradient Elution N6 6. Data Analysis ICH Q2(R1) Validation N5->N6 Chromatogram

Workflow for the trace analysis of 3,5-dimethylphenol using SPE and HPLC-FLD.

Reagents and Materials
  • Standard: 3,5-Dimethylphenol reference standard (Purity 99.5%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic acid (LC-MS grade).

  • Extraction: Polymeric reversed-phase Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 200 mg/6 mL).

Step-by-Step Sample Preparation (SPE)

For trace analysis in complex matrices (e.g., wastewater or pharmaceutical effluents), an SPE preconcentration step is required to achieve necessary enrichment factors[3].

  • Sample Pre-treatment: Filter the sample through a 0.45 µm membrane. Adjust 100 mL of the filtrate to pH 2.0 using 1 M HCl to ensure the phenols are fully protonated[2].

  • SPE Conditioning: Pass 5 mL of Methanol followed by 5 mL of acidified Ultrapure Water (pH 2.0) through the SPE cartridge at a flow rate of 1 mL/min. Do not let the sorbent dry out.

  • Loading: Load the 100 mL acidified sample onto the cartridge at a steady rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in Water to remove highly polar interferences. Dry the cartridge under a vacuum (approx. -15 inHg) for 5 minutes.

  • Elution: Elute the target analyte into a clean glass tube using two 2 mL aliquots of Acetonitrile.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue exactly in 1.0 mL of the initial mobile phase (Water/ACN, 70:30 v/v) and vortex thoroughly.

Data Presentation and Validation Parameters

Optimized Chromatographic Conditions

The following parameters were established to ensure baseline resolution of 3,5-dimethylphenol from potential matrix components.

Table 1: Optimized HPLC-FLD Conditions

ParameterSpecification
Column Solid-core C18, 2.6 µm, 150 mm x 4.6 mm
Mobile Phase A Ultrapure Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Gradient 0-2 min: 30% B2-10 min: 30% 80% B10-12 min: 80% B12.1-15 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection (FLD) Excitation: 275 nm, Emission: 300 nm
System Suitability and ICH Q2(R1) Validation

To ensure the analytical procedure is scientifically valid and legally defensible, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[6]. The protocol evaluates Specificity, Linearity, Accuracy, Precision, LOD, and LOQ.

  • System Suitability: Six replicate injections of a 100 µg/L standard solution must yield a Relative Standard Deviation (RSD) for peak area of 2.0%, with a peak tailing factor ( Tf​ ) of 1.5.

  • LOD and LOQ Determination: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) [6].

Table 2: Method Validation Summary (per ICH Q2(R1))

Validation ParameterAcceptance Criteria / Result
Linearity Range 0.5 – 100 µg/L ( R2≥0.999 )
Limit of Detection (LOD) 0.15 µg/L (S/N 3)
Limit of Quantification (LOQ) 0.50 µg/L (S/N 10)
Intra-day Precision (RSD, n=6) 2.0%
Inter-day Precision (RSD, n=18) 3.0%
Accuracy (Spike Recovery) 95.0% – 105.0%
Specificity No matrix interference at the retention time of 3,5-dimethylphenol

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - U.S. Food and Drug Administration (FDA) / ICH - 6

  • HPLC and 31P NMR Analysis of Phenols in Coal Liquefaction Oils - ACS Publications - 4

  • Accucore Tech Note Compendium (Solid-Core HPLC Columns) - Thermo Fisher Scientific / LCMS.cz - 5

  • A new analytical framework for multi-residue analysis of chemically diverse endocrine disruptors in complex environmental matrices - National Institutes of Health (NIH) - 2

  • 3,5-xylenol phenol, 3,5-dimethyl - The Good Scents Company - 1

  • Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review - ResearchGate - 3

Sources

Method

Application Notes and Protocols: The Utility of 3,5-Dimethylphenol in the Synthesis of Agrochemical Intermediates

Introduction 3,5-Dimethylphenol, also known as 3,5-xylenol, is a highly versatile fine chemical intermediate that serves as a critical building block in numerous industrial applications.[1][2] Its unique molecular archit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dimethylphenol, also known as 3,5-xylenol, is a highly versatile fine chemical intermediate that serves as a critical building block in numerous industrial applications.[1][2] Its unique molecular architecture, characterized by a hydroxyl group and two meta-positioned methyl groups on a benzene ring, provides distinct steric and electronic properties that are instrumental in targeted chemical synthesis.[3] Within the agrochemical sector, 3,5-dimethylphenol is an indispensable precursor for the synthesis of a range of active ingredients, including insecticides, fungicides, and specialized disinfectants used in agricultural hygiene.[4][5][6][7] This document provides a detailed guide for researchers and development professionals on the application of 3,5-dimethylphenol in the synthesis of key agrochemical intermediates, focusing on field-proven protocols for chlorination and nitration.

Core Synthetic Pathways from 3,5-Dimethylphenol

The reactivity of the 3,5-dimethylphenol ring is governed by the activating, ortho-para directing hydroxyl group. The existing methyl groups at positions 3 and 5 sterically hinder the adjacent ortho positions (2 and 6), thereby preferentially directing electrophilic substitution to the para position (4). This inherent regioselectivity is a cornerstone of its utility, enabling the high-yield synthesis of specific isomers. This guide will focus on two primary transformations: oxychlorination to produce 4-chloro-3,5-dimethylphenol and nitration to yield 3,5-dimethyl-4-nitrophenol.

G cluster_start Starting Material cluster_intermediates Key Agrochemical Intermediates cluster_applications Downstream Applications A 3,5-Dimethylphenol B 4-Chloro-3,5-dimethylphenol (PCMX / Chloroxylenol) A->B  Oxychlorination  (Cu(II) catalyst, HCl, O₂) C 3,5-Dimethyl-4-nitrophenol A->C  Nitration  (NaNO₃, CH₃SO₃H) D Antiseptics & Disinfectants B->D E Fungicides & Bactericides B->E F Insecticide Synthesis Precursor (e.g., Carbamates) C->F

Caption: Synthetic pathways from 3,5-dimethylphenol to key agrochemical intermediates.

I. Synthesis of 4-Chloro-3,5-dimethylphenol (PCMX)

4-Chloro-3,5-dimethylphenol (also known as PCMX or Chloroxylenol) is a potent antiseptic and disinfectant widely used in agricultural and veterinary applications to control bacteria and fungi.[8][9] Its synthesis from 3,5-dimethylphenol is a classic example of catalyzed oxychlorination.

Principle of Synthesis: Copper-Catalyzed Oxychlorination

The direct chlorination of 3,5-dimethylphenol with agents like sulfuryl chloride is possible but can lead to byproducts. A more selective and industrially relevant method is copper-catalyzed oxychlorination.[10][11] This process utilizes a divalent copper salt (e.g., CuCl₂) as a catalyst, hydrochloric acid (HCl) as the chlorine source, and oxygen as the terminal oxidant.[11] The copper(II) catalyst facilitates the electrophilic chlorination at the 4-position of the phenol. A critical insight from process optimization is that driving the reaction to full conversion can promote the formation of dimeric impurities.[11] Therefore, stopping the reaction at a controlled conversion rate (e.g., 80-90%) maximizes the selectivity for the desired product.[11]

G Oxychlorination Reaction Workflow cluster_reactants Reactant Charging cluster_reaction Reaction & Monitoring cluster_workup Product Isolation A 3,5-Dimethylphenol D Heat to 90-98°C A->D B CuCl₂·2H₂O (Catalyst) B->D C Concentrated HCl C->D E Introduce O₂ (Air) D->E F Monitor Conversion (HPLC) E->F G Stop at 85% Conversion F->G H Phase Separation G->H I Distillation of Organic Phase (Recycle Unreacted Phenol) H->I J Recrystallization I->J K Final Product: PCMX J->K

Caption: Workflow for the synthesis and isolation of 4-chloro-3,5-dimethylphenol.

Experimental Protocol: Synthesis of 4-Chloro-3,5-dimethylphenol

This protocol is adapted from established industrial methods.[11]

Materials & Equipment:

  • 5 L three-necked reaction flask

  • Condenser, magnetic stirrer, thermometer, and gas inlet tube (for oxygen)

  • Heating mantle

  • 3,5-Dimethylphenol (1222 g, 10.0 mol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (244.4 g, 1.43 mol)

  • Concentrated Hydrochloric Acid (~37%) (861 g, ~8.5 mol HCl)

  • Oxygen gas or Air

  • HPLC system for reaction monitoring

Procedure:

  • Charging the Reactor: In a 5000 mL three-necked flask equipped with a condenser, magnetic stirrer, thermometer, and oxygen inlet tube, add 3,5-dimethylphenol (1222 g), copper chloride dihydrate (244.4 g), and concentrated hydrochloric acid (861 g).[11]

  • Reaction Initiation: Begin stirring the mixture and heat the reactants to 98°C using a heating mantle.[11]

  • Oxygen Introduction: Once the target temperature is reached, introduce a steady stream of oxygen or air into the reaction mixture through the gas inlet tube while maintaining vigorous stirring.[11]

  • Reaction Monitoring: Maintain the reaction temperature at 98°C under atmospheric pressure. Periodically take samples from the organic phase and analyze by HPLC to monitor the conversion of 3,5-dimethylphenol.

  • Reaction Termination: When the conversion of the starting material reaches approximately 85%, stop the flow of oxygen and turn off the heating.[11] This controlled termination is crucial to minimize the formation of dimeric byproducts and maximize selectivity.[11]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool, leading to the separation of organic and aqueous layers.

    • Separate the upper organic phase.

    • Subject the organic phase to vacuum distillation to recover unreacted 3,5-dimethylphenol, which can be recycled.

    • The distillation residue, rich in the product, is then purified by recrystallization from a suitable solvent (e.g., a hydrocarbon solvent) to yield pure 4-chloro-3,5-dimethylphenol.[8]

Data Summary: 4-Chloro-3,5-dimethylphenol
ParameterValueReference
CAS Number 88-04-0[12]
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol [12]
Appearance Crystals
Melting Point 114-116 °C
Boiling Point 246 °C
Purity (Typical) ≥98.0% (HPLC)

II. Synthesis of 3,5-Dimethyl-4-nitrophenol

Nitrated phenols are important intermediates for agrochemicals, particularly as precursors to carbamate insecticides.[4][5] The nitration of 3,5-dimethylphenol proceeds with high regioselectivity to the 4-position due to the directing effects of the hydroxyl and methyl groups.

Principle of Synthesis: Electrophilic Nitration

The synthesis of 3,5-dimethyl-4-nitrophenol is achieved via electrophilic aromatic substitution. A common and effective method involves using a metal nitrate, such as sodium nitrate, in a strong acid medium like methanesulfonic acid.[13] The strong acid protonates the nitrate salt to form the nitronium ion (NO₂⁺), which is the active electrophile. The electron-rich phenol ring attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group, preferentially at the para-position.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitrophenol

This protocol is based on a general method for the nitration of phenols.[13]

Materials & Equipment:

  • Reaction vessel suitable for low-temperature reactions

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • 3,5-Dimethylphenol (50.0 g, 0.41 mol)

  • Methanesulfonic acid (200 mL)

  • Sodium nitrate (34.8 g, 0.41 mol)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated saline (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution and Cooling: In a suitable reaction vessel, dissolve 3,5-dimethylphenol (50 g) in methanesulfonic acid (200 mL). Cool the resulting solution to 0°C using an ice bath.[13]

  • Nitration: While maintaining the temperature at 0°C and stirring, add sodium nitrate (34.8 g) portion-wise to the cooled solution. The controlled addition is necessary to manage the exothermic nature of the reaction.[13]

  • Reaction: Stir the reaction mixture at 0°C for 18 hours to ensure complete reaction.[13]

  • Quenching and Extraction:

    • Carefully pour the reaction mixture into a larger beaker containing ice water to quench the reaction.

    • Allow the mixture to settle and decant the upper aqueous phase.

    • Dissolve the remaining residue in ethyl acetate (400 mL).[13]

  • Washing:

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Wash the organic layer twice with saturated aqueous sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid.[13]

    • Follow with a wash using saturated saline (200 mL) to remove residual water.[13]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.[13]

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3,5-dimethyl-4-nitrophenol can be further purified by recrystallization or silica gel column chromatography to yield the pure product.

Conclusion

3,5-Dimethylphenol is a foundational raw material in the synthesis of valuable agrochemical intermediates. The protocols detailed herein for the preparation of 4-chloro-3,5-dimethylphenol and 3,5-dimethyl-4-nitrophenol demonstrate the straightforward and highly selective transformations that make this starting material so advantageous. By understanding the causality behind the reaction conditions—such as the role of the catalyst in oxychlorination or the controlled temperature in nitration—researchers can effectively and safely synthesize these key intermediates for further development in the crop protection and agricultural industries.

References

  • CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google P
  • CN103351282B - Preparing method for 4-chlorine-3,5-xylenol - Google P
  • Optimizing Pesticide Formulations with Dimethylphenol (Xylenol). (URL: [Link])

  • Applications of 3,5-Dimethylphenol: A Versatile Fine Chemical Intermediate. (URL: [Link])

  • 3,5-Dimethylphenol CAS 108-68-9 - Home Sunshine Pharma. (URL: [Link])

  • Xylenol - Wikipedia. (URL: [Link])

  • EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)
  • 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem. (URL: [Link])

  • CN102675051B - Energy-saving 3, 5-dimethyl phenol production process - Google P
  • Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB. (URL: [Link])

  • Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (URL: [Link])

Sources

Application

Application Note: Advanced Liquid-Liquid Extraction (LLE) Techniques for 3,5-Dimethylphenol Recovery from Soil Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Complex Soil and Sediment Analyte: 3,5-Dimethylphenol (3,5-DMP) Introduction & Mechanistic Rationale 3,5-Dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Complex Soil and Sediment Analyte: 3,5-Dimethylphenol (3,5-DMP)

Introduction & Mechanistic Rationale

3,5-Dimethylphenol (3,5-DMP) is a priority phenolic compound utilized extensively in pharmaceutical synthesis and industrial manufacturing. Due to its toxicity and environmental persistence, recovering and quantifying 3,5-DMP from contaminated soil is a critical analytical workflow[1].

Directly applying Liquid-Liquid Extraction (LLE) to soil is physically impossible; a biphasic matrix transfer is required. In soil matrices, 3,5-DMP exhibits moderate to low mobility, strongly adsorbing to soil organic carbon with a partitioning coefficient ( Koc​ ) ranging from 190 to 1400[2]. To overcome this, our protocol employs a two-stage mechanistic approach :

  • Alkaline Solid-Liquid Desorption: We first exploit the weakly acidic nature of 3,5-DMP ( pKa​≈10.1 ). By introducing a highly alkaline aqueous solution (pH > 11), the compound is deprotonated into a highly water-soluble phenolate ion, breaking its adsorption to the soil matrix.

  • Acidified Liquid-Liquid Extraction (LLE): The aqueous leachate is then aggressively acidified to reprotonate the molecule, rendering it hydrophobic and driving it into an organic solvent phase for recovery, aligning with principles established in EPA Method 604[3].

Causality in Experimental Choices

As an application scientist, it is crucial to understand why specific reagents are chosen, as empirical success relies on thermodynamic and chemical principles.

  • Solvent Selection (MIBK vs. Halogenated Solvents): While traditional methods often rely on Dichloromethane (DCM), we utilize Methyl isobutyl ketone (MIBK) . 3,5-DMP possesses both a hydrophobic aromatic ring and a polar hydroxyl group. MIBK acts as an exceptional hydrogen-bond acceptor, yielding high partition coefficients and >95% extraction efficiencies for dimethylphenols, while avoiding the severe toxicity and volatility issues associated with DCM[1].

  • The Salting-Out Effect (NaCl Addition): Adding sodium chloride to the acidified aqueous phase increases the ionic strength. Water molecules preferentially hydrate the inorganic Na+ and Cl− ions, effectively reducing the hydration sphere available for 3,5-DMP. This thermodynamically forces the organic analyte into the MIBK phase.

  • pH Modulation: LLE of phenolic compounds is highly pH-dependent. If the aqueous phase is not strictly adjusted to pH < 2 prior to LLE, partial ionization occurs, leading to catastrophic losses in recovery[3].

Mechanism Phenolate 3,5-Dimethylphenolate (Ionized, pH > 11) Phenol 3,5-Dimethylphenol (Protonated, pH < 2) Phenolate->Phenol HCl Addition (Protonation) AqAffinity High Aqueous Solubility (Desorption from Soil) Phenolate->AqAffinity OrgAffinity High Organic Partitioning (Extraction into MIBK) Phenol->OrgAffinity

Fig 1: pH-dependent ionization states governing the solubility and partitioning of 3,5-DMP.

System Suitability & Self-Validation

A robust protocol must be a self-validating system. Before processing unknown samples, the following quality control (QC) gates must be established:

  • Surrogate Spiking: Prior to Step 1, spike the dry soil sample with an isotopically labeled standard (e.g., 3,5-DMP-d3) or a structural analog (e.g., 2,4,6-Tribromophenol). A successful extraction must yield a surrogate recovery of 80%–120%. If recovery falls outside this window, the extraction thermodynamics have failed (likely due to incorrect pH or emulsion formation).

  • Method Blank: Process 10 g of calcined sea sand through the exact workflow to verify that reagents and glassware are free of phenolic background contamination.

Detailed Step-by-Step Protocol

Phase I: Alkaline Desorption (Matrix Transfer)
  • Sample Preparation: Weigh 10.0 g of homogenized, sieved (2 mm) soil into a 50 mL polypropylene centrifuge tube.

  • Surrogate Addition: Spike the soil with 100 µL of a 10 µg/mL surrogate standard solution. Allow the solvent to evaporate for 10 minutes.

  • Alkaline Leaching: Add 20 mL of 0.1 M NaOH solution. Ensure the pH is > 11.

  • Agitation: Vortex vigorously for 1 minute, then place in an ultrasonic bath for 30 minutes at room temperature to disrupt soil-organic carbon linkages.

  • Separation: Centrifuge at 4000 × g for 15 minutes. Decant the aqueous supernatant (now containing the 3,5-dimethylphenolate) into a clean glass separatory funnel.

Phase II: Acidified Liquid-Liquid Extraction (LLE)
  • Acidification: Carefully add 6 M HCl dropwise to the aqueous extract until the pH is strictly < 2 (verify with pH indicator paper). The solution may become cloudy as humic acids and phenols precipitate.

  • Salting-Out: Add 2.0 g of anhydrous NaCl to the separatory funnel and swirl until fully dissolved.

  • Solvent Addition: Add 10.0 mL of MIBK to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 3 to 5 minutes. Critical: Vent the funnel frequently to release pressure buildup.

  • Phase Separation: Allow the funnel to rest for 10 minutes. MIBK has a density of 0.80 g/mL and will form the top organic layer.

  • Collection: Drain the bottom aqueous layer into a secondary beaker. Collect the top MIBK layer into a clean glass vial.

  • Second Extraction: Return the aqueous layer to the funnel, add another 10.0 mL of MIBK, and repeat steps 9-11 to ensure exhaustive recovery. Combine the MIBK extracts.

Phase III: Clean-up and Concentration
  • Drying: Pass the combined MIBK extract through a glass funnel containing 3 g of anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water.

  • Concentration: Concentrate the extract to a final volume of 1.0 mL under a gentle stream of ultra-high-purity Nitrogen gas at 35°C, ready for GC-MS or HPLC-UV analysis.

Workflow Soil Contaminated Soil Matrix (3,5-DMP bound to TOC) AlkExt Alkaline Aqueous Extraction (pH > 11, NaOH) Soil->AlkExt Filtration Filtration / Centrifugation AlkExt->Filtration Acidification Acidification & Salting Out (pH < 2, HCl + NaCl) Filtration->Acidification LLE Liquid-Liquid Extraction (MIBK Solvent) Acidification->LLE PhaseSep Phase Separation LLE->PhaseSep OrgPhase Organic Phase (MIBK) Target: 3,5-DMP PhaseSep->OrgPhase AqPhase Aqueous Phase (Waste) PhaseSep->AqPhase

Fig 2: Two-stage recovery workflow for 3,5-DMP utilizing alkaline desorption followed by LLE.

Quantitative Data & Troubleshooting

While modern solid-phase extraction (SPE) is highly effective for clean water samples[4], LLE remains the gold standard for complex soil leachates due to its resistance to particulate clogging and high sample capacity.

Table 1: Solvent Selection Thermodynamics for 3,5-DMP LLE
Extraction SolventPartition Coefficient (Log P)Expected EfficiencyToxicity ProfilePhase Position (vs Water)
Methyl Isobutyl Ketone (MIBK) High>95% ModerateTop Layer (Density: 0.80 g/mL)
Dichloromethane (DCM) Moderate85-90%High (Carcinogen)Bottom Layer (Density: 1.33 g/mL)
n-Hexane Low<50%ModerateTop Layer (Density: 0.66 g/mL)
Table 2: Workflow Troubleshooting & Corrective Actions
Observed IssueMechanistic CauseCorrective Action
Persistent Emulsion at Phase Interface High concentration of co-extracted soil lipids or natural surfactants.Transfer the emulsion layer to a tube and centrifuge at 3000 × g for 10 min; add more NaCl.
Low 3,5-DMP Recovery (<70%) Incomplete protonation of the phenol prior to LLE.Verify the aqueous phase pH is strictly < 2. Add additional 6 M HCl if buffering occurred.
High Chromatographic Background Co-extraction of humic/fulvic acids during the alkaline step.Introduce a silica gel or Florisil clean-up column step post-extraction before GC-MS analysis.

References[4] Title: Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches | Source: PMC (nih.gov) | URL:Verify Source[3] Title: Method 604: Phenols | Source: EPA (epa.gov) | URL:Verify Source[2] Title: 3,5-Dimethylphenol | C8H10O | CID 7948 | Source: PubChem (nih.gov) | URL:Verify Source[1] Title: Experiments and COSMO-SAC Modeling of Methyl Isobutyl Ketone + Dimethylphenols + Water Mixtures | Source: Journal of Chemical & Engineering Data (acs.org) | URL:Verify Source

Sources

Method

Application Note: 3,5-Dimethylphenol as a Strategic Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Introduction 3,5-Dimethylphenol (CAS 108-68-9), also known as 1,3,5-xylenol, is a highly versatile fine chemical intermediate[1]. In the pharmaceutical industry, its unique structural properties make it a privileged star...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dimethylphenol (CAS 108-68-9), also known as 1,3,5-xylenol, is a highly versatile fine chemical intermediate[1]. In the pharmaceutical industry, its unique structural properties make it a privileged starting material for the synthesis of active pharmaceutical ingredients (APIs)[1]. It is most notably utilized as the primary precursor for Metaxalone , a centrally acting skeletal muscle relaxant used to alleviate acute musculoskeletal pain[1],[2]. Beyond small-molecule muscle relaxants, 3,5-dimethylphenol is also employed as a starting reagent in the complex total synthesis of Landomycin A , a potent antitumor angucycline antibiotic[1],.

Mechanistic Insights & Causality in Experimental Design

The industrial synthesis of Metaxalone from 3,5-dimethylphenol typically proceeds via a highly efficient two-step sequence: etherification followed by urea-mediated cyclization[3].

  • Etherification (SN2 Nucleophilic Substitution): The reaction of 3,5-dimethylphenol with 3-chloro-1,2-propanediol requires an alkaline base (e.g., NaOH)[3]. The base deprotonates the phenol to form a highly nucleophilic phenoxide ion. The two meta-substituted methyl groups enhance the electron density of the oxygen atom via inductive effects without introducing steric hindrance at the reaction center. This structural advantage ensures a rapid, high-yielding SN2 attack on the alkyl halide, forming the intermediate 3-(3,5-dimethylphenoxy)propane-1,2-diol[3],[4].

  • Cyclization (Urea Condensation): The resulting diol intermediate is reacted with molten urea at elevated temperatures (160–205 °C)[3]. Polyalkylene glycol (e.g., PEG-400) is selected as the solvent because its high boiling point and excellent thermal stability ensure uniform heat distribution[3],[4]. Causality: The extreme heat is required to decompose the urea into isocyanic acid and ammonia, facilitating the formation of the oxazolidinone ring. According to Le Chatelier's principle, the continuous evolution and removal of ammonia gas act as a thermodynamic driver, pushing the equilibrium irreversibly toward the final API[4].

Experimental Workflow Visualization

MetaxaloneSynthesis A 3,5-Dimethylphenol + 3-chloro-1,2-propanediol B Etherification (NaOH, 80-100°C) A->B C Intermediate Diol (C11H16O3) B->C SN2 Attack D Cyclization (+ Urea, PEG, 205°C) C->D E Metaxalone (API) D->E - NH3, - H2O

Two-step synthetic pathway of Metaxalone from 3,5-dimethylphenol via etherification and cyclization.

Detailed Protocols: Synthesis of Metaxalone

Self-Validating System: This protocol incorporates in-process monitoring and specific physicochemical thresholds to ensure the completion of each mechanistic step, preventing the carryover of unreacted precursors.

Step 1: Preparation of 3-(3,5-dimethylphenoxy)propane-1,2-diol
  • Reagent Preparation: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, dissolve 1.1 molar equivalents of sodium hydroxide (NaOH) in water[4].

  • Phenoxide Formation: Add 1.0 molar equivalent of 3,5-dimethylphenol to the alkaline solution. Heat the mixture to 80–100 °C with continuous stirring until a clear solution forms[3],[4]. Validation: The transition from a suspension to a clear solution visually confirms complete deprotonation to the water-soluble phenoxide ion.

  • Alkylation: Slowly add 1.2 molar equivalents of 3-chloro-1,2-propanediol dropwise to the reaction mixture[4]. The slow addition controls the exothermic nature of the SN2 reaction and minimizes di-alkylation side products.

  • Reaction Monitoring: Maintain the temperature at 80–100 °C for 4–6 hours[3],[4]. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. Validation: The complete disappearance of the 3,5-dimethylphenol spot confirms reaction completion.

  • Workup: Cool the mixture to room temperature. Extract the product using toluene[3],[4]. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol intermediate[4].

Step 2: Cyclization to Metaxalone
  • Solvent & Reagent Mixing: To the crude 3-(3,5-dimethylphenoxy)propane-1,2-diol, add an equal volume of polyethylene glycol (PEG-400)[3],[4].

  • Heating & Urea Addition: Heat the mixture to 80 °C, then gradually ramp the temperature to 160 °C. Carefully add 1.5 molar equivalents of molten urea[3].

  • Ring Closure: Further elevate the temperature to 200–205 °C[3]. Ensure proper ventilation to allow the escape of ammonia gas. Validation: The cessation of ammonia evolution (detectable via pH paper at the vent) indicates the completion of the cyclization reaction[4].

  • Precipitation: Cool the mixture to 80–90 °C. Add ethyl acetate and acidify slightly with mineral acid (e.g., 2 mL of HCl)[3]. Stir at room temperature for 1–2 hours to precipitate the crude Metaxalone[3],[4].

  • Purification: Filter the solid and dissolve it in chloroform by heating to 35–40 °C. Add activated charcoal, reflux for 30 minutes, filter through an inert support, and concentrate the filtrate to achieve a high-purity API[3],[5].

Quantitative Data Summary

Reaction StepPrimary ReagentsTemp (°C)SolventReaction TimeTarget Purity
1. Etherification 3,5-Dimethylphenol, 3-chloro-1,2-propanediol, NaOH80–100Water / Toluene4–6 hours>95% (Crude)
2. Cyclization Diol intermediate, Urea160–205PEG-4002–3 hours97–99.5% (Recryst.)

References

  • Applications of 3,5-Dimethylphenol: A Versatile Fine Chemical Intermediate Source: Nbinno URL:[Link]

  • US20110306773A1 - Process for preparation of metaxalone Source: Google Patents URL

Sources

Application

Application Note: Precision Electrophilic Aromatic Substitution (EAS) Protocols for 3,5-Dimethylphenol in Drug Development

Introduction & Mechanistic Causality 3,5-Dimethylphenol (also known as 3,5-xylenol) is a highly versatile synthetic intermediate prized in pharmaceutical research for constructing complex molecular architectures, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

3,5-Dimethylphenol (also known as 3,5-xylenol) is a highly versatile synthetic intermediate prized in pharmaceutical research for constructing complex molecular architectures, including chromen-4-one and isoflavone scaffolds [1]. However, its functionalization via Electrophilic Aromatic Substitution (EAS) presents a unique mechanistic challenge: extreme ring activation and regiochemical competition .

The reactivity of 3,5-dimethylphenol is governed by the synergistic directing effects of its substituents. The hydroxyl (-OH) group at C1 is strongly activating and ortho/para-directing. Simultaneously, the two methyl (-CH₃) groups at C3 and C5 are weakly activating and also ortho/para-directing [1]. This confluence of electron-donating groups hyper-activates the aromatic ring, making it highly susceptible to over-substitution (e.g., polyhalogenation or oxidative degradation) [2].

To achieve mono-substitution, reactions must be kinetically controlled. The C4 position (para to the -OH group) is the primary site for electrophilic attack because it is electronically enriched by all three substituents and sterically accessible [1]. The protocols detailed in this guide leverage precise temperature control, mild reagents, and specific solvent systems to exploit this regioselectivity while suppressing secondary reactions at the C2 and C6 positions.

EAS_Regioselectivity A 3,5-Dimethylphenol (Highly Activated Ring) B -OH Group (C1) (Strongly Activating, Ortho/Para Directing) A->B C -CH3 Groups (C3, C5) (Weakly Activating, Ortho/Para Directing) A->C D C4 Position (Para to OH) Primary EAS Site (Sterically & Electronically Favored) B->D Directs Para E C2/C6 Positions (Ortho to OH) Secondary EAS Sites (Prone to Over-substitution) B->E Directs Ortho C->D Directs Ortho C->E Directs Para

Diagram 1: Synergistic directing effects governing EAS regioselectivity in 3,5-dimethylphenol.

Protocol A: Controlled Mono-Bromination (Synthesis of 4-Bromo-3,5-dimethylphenol)

Mechanistic Rationale

Standard bromination of highly activated phenols often yields polybrominated species (e.g., 2,4,6-tribromo-3,5-dimethylphenol) [3]. To isolate 4-bromo-3,5-dimethylphenol, the reaction must be strictly stoichiometric and thermally controlled. Glacial acetic acid is selected as the solvent because it moderates the reactivity of molecular bromine (Br₂) by providing a polar protic environment that stabilizes the intermediate arenium ion without acting as a competing nucleophile [2]. Maintaining the reaction at 15 °C suppresses the activation energy required for secondary bromination at the more sterically hindered C2/C6 positions.

Step-by-Step Methodology

Self-Validating System: This protocol utilizes TLC for end-point determination and melting point analysis for product verification.

  • Preparation: In a thoroughly dried 2 L three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3,5-dimethylphenol (80.0 g, ~655 mmol) and 400 mL of glacial acetic acid.

  • Thermal Equilibration: Submerge the flask in a temperature-controlled water/ice bath. Stir the solution until the internal temperature stabilizes at exactly 15 °C.

  • Electrophile Addition: Charge the dropping funnel with molecular bromine (Br₂, ~33.6 mL, 655 mmol, 1.0 equiv). Add the bromine dropwise over 45–60 minutes. Critical: The drop rate must be adjusted to ensure the internal temperature does not exceed 15 °C.

  • Reaction Propagation: Once addition is complete, maintain the reaction at 15 °C for 3 hours under continuous stirring. Monitor reaction progress via TLC (Eluent: n-hexane/ethyl acetate 5:1; UV visualization).

  • Quench & Extraction: Pour the reaction mixture into 1 L of ice-cold distilled water to precipitate the product and quench unreacted bromine. Extract the aqueous mixture with diethyl ether (3 × 300 mL).

  • Washing & Drying: Wash the combined organic phases with saturated aqueous sodium thiosulfate (to neutralize residual Br₂), followed by distilled water until the aqueous wash reaches a neutral pH. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Isolation & Verification: Filter the drying agent and remove the solvent under reduced pressure. Triturate the resulting crude residue in cold n-heptane, filter, and dry under a vacuum.

  • Validation: The final product should be a white to off-white crystalline powder with a verified melting point of 113–116 °C [2].

Bromination_Workflow Step1 Dissolve 3,5-DMP in Glacial AcOH Step2 Cool to 15°C (Crucial for Monosubstitution) Step1->Step2 Step3 Dropwise Addition of Br2 (1.0 eq) Step2->Step3 Step4 Stir 3h at 15°C Step3->Step4 Step5 Aqueous Quench & Ether Extraction Step4->Step5 Step6 4-Bromo-3,5-dimethylphenol (Yield ~50-85%) Step5->Step6

Diagram 2: Step-by-step workflow for the kinetically controlled mono-bromination of 3,5-dimethylphenol.

Protocol B: Regioselective Nitration (Synthesis of 4-Nitro-3,5-dimethylphenol)

Mechanistic Rationale

Nitration of electron-rich phenols using standard "mixed acid" (HNO₃/H₂SO₄) conditions typically results in severe oxidative degradation, generating quinones and tarry byproducts [1]. To circumvent this, a milder nitrating system utilizing Sodium Nitrate (NaNO₃) in Methanesulfonic acid (MeSO₃H) is employed. MeSO₃H acts as both a solvent and a Brønsted acid to generate the nitronium ion (NO₂⁺) from NaNO₃ in situ at a controlled rate. Conducting the reaction at 0 °C minimizes oxidative cleavage, allowing the NO₂⁺ to selectively attack the highly activated C4 position [1].

Step-by-Step Methodology

Self-Validating System: Due to the oxidative sensitivity of the substrate, yields are inherently lower. Chromatographic purification is mandatory to isolate the pure para-nitro isomer from ortho-nitro impurities.

  • Preparation: In a 500 mL round-bottom flask, dissolve 3,5-dimethylphenol (10.0 g, 81.8 mmol) in 100 mL of Methanesulfonic acid (MeSO₃H).

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen atmosphere.

  • Electrophile Generation: Slowly add Sodium Nitrate (NaNO₃, 7.65 g, 90.0 mmol, 1.1 equiv) in small portions over 30 minutes. Ensure vigorous stirring to prevent localized concentration spikes that could trigger runaway oxidation.

  • Reaction Propagation: Stir the dark mixture at 0 °C for 18 hours.

  • Quench & Extraction: Carefully pour the reaction mixture over 500 g of crushed ice. Slowly neutralize the acidic mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases and the pH reaches ~7. Extract the aqueous layer with ethyl acetate (3 × 200 mL).

  • Washing & Drying: Wash the combined organic layers with brine (150 mL) and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation & Verification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude dark residue via silica gel column chromatography (Eluent: n-hexane/ethyl acetate gradient) to isolate 4-nitro-3,5-dimethylphenol.

Nitration_Workflow S1 Dissolve 3,5-DMP in MeSO3H S2 Cool to 0°C (Prevent Oxidation) S1->S2 S3 Add NaNO3 (Nitronium Source) S2->S3 S4 Stir 18h at 0°C S3->S4 S5 Quench with Saturated NaHCO3 S4->S5 S6 4-Nitro-3,5-dimethylphenol (Yield ~11-40%) S5->S6

Diagram 3: Step-by-step workflow for the mild, regioselective nitration of 3,5-dimethylphenol.

Quantitative Data & Troubleshooting

The following table summarizes the critical parameters, expected yields, and common troubleshooting interventions for the EAS protocols described above.

Reaction TypeTarget ProductReagents & SolventTemp / TimeExpected YieldCommon Pitfalls & Troubleshooting
Bromination 4-Bromo-3,5-dimethylphenolBr₂ (1.0 eq), Glacial Acetic Acid15 °C / 3 h50% - 85%Over-bromination: Ensure strict 1.0 eq of Br₂. If tribrominated products form, lower the addition rate and ensure internal temp does not exceed 15 °C.
Nitration 4-Nitro-3,5-dimethylphenolNaNO₃ (1.1 eq), Methanesulfonic Acid0 °C / 18 h11% - 40%Oxidative Degradation: Indicated by black, tarry crude. Ensure strict adherence to 0 °C. Yields are naturally lower due to the electron-rich nature of the phenol.

References

  • Bellingham, P., Johnson, C. D., & Katritzky, A. R. "The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XV. Hydrogen exchange of 3,5-dimethylphenol and heterocyclic analogues." Journal of the Chemical Society B: Physical Organic (1968): 866-873. URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting peak tailing in hplc analysis of 3,5-dimethylphenol

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of phenolic compounds in drug development and chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of phenolic compounds in drug development and chemical research.

3,5-Dimethylphenol (3,5-DMP) is a weakly acidic compound with a pKa of 10.19 1. When analyzed via reversed-phase high-performance liquid chromatography (RP-HPLC), it is highly susceptible to peak tailing—a phenomenon where the elution profile exhibits a prolonged trailing edge. This distortion compromises resolution, integration accuracy, and limits of quantification .

This guide bypasses superficial fixes to address the thermodynamic and fluidic causality of peak tailing. By understanding the molecular interactions at the stationary phase, you can implement self-validating protocols to ensure robust, symmetrical peak shapes.

Diagnostic Logic & Mechanistic Overview

Peak tailing (quantitatively defined by a USP tailing factor, Tf​>1.2 ) usually stems from two distinct categories of failure: physical system disruptions or chemical secondary interactions 2.

For 3,5-dimethylphenol, the primary chemical culprit is hydrogen bonding with residual, unreacted silanol groups (Si-OH) on silica-based stationary phases 3. While 3,5-DMP is neutral at standard acidic to neutral pH ranges, the silanol groups (pKa ~3.5–4.5) can ionize to Si-O⁻ at pH > 4.0. This creates a highly active surface that retains the polar hydroxyl group of 3,5-DMP, causing the analyte to desorb slowly and produce a trailing edge 4.

PeakTailingDiagnosis Start Peak Tailing Detected in 3,5-Dimethylphenol Decision Are all peaks tailing or just 3,5-DMP? Start->Decision AllPeaks All Peaks Tailing Decision->AllPeaks Yes Specific Only 3,5-DMP Tailing Decision->Specific No Physical Physical / System Issue (Void, Frit, Extra-column Vol) AllPeaks->Physical Chemical Chemical Interaction (Silanol activity, pH) Specific->Chemical Action1 Flush Column / Replace Frit Minimize Dead Volume Physical->Action1 Action2 Lower Mobile Phase pH to 2.5 Use End-capped C18 Chemical->Action2

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my 3,5-dimethylphenol peak tailing severely, while my neutral hydrophobic markers (e.g., toluene) elute with perfect symmetry? A1: This is the hallmark of secondary chemical interactions. Neutral, non-polar markers interact exclusively via hydrophobic partitioning with the C18/C8 ligands. 3,5-Dimethylphenol, however, possesses a polar hydroxyl group. If your silica column is not fully end-capped or has degraded, residual silanol groups remain exposed. The hydroxyl group of 3,5-DMP forms strong hydrogen bonds with these silanols, leading to a mixed-mode retention mechanism (hydrophobic + hydrogen bonding) that delays the elution of a fraction of the analyte molecules 3.

Q2: How does mobile phase pH influence the tailing of 3,5-dimethylphenol, and what is the optimal range? A2: The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase. Because 3,5-DMP has a pKa of 10.19 1, it remains fully protonated (neutral) at low to neutral pH. However, residual silanols on the silica support have a pKa between 3.5 and 4.5. Operating at a mobile phase pH of 5.0–7.0 ionizes these silanols into negatively charged Si-O⁻ sites, drastically increasing their activity as hydrogen bond acceptors. To suppress this, you must lower the mobile phase pH to 2.0–3.0 using additives like 0.1% formic acid or phosphoric acid . This fully protonates the silanols, neutralizing their charge and minimizing secondary interactions, thereby restoring peak symmetry 4.

Q3: I adjusted the pH to 2.5, but tailing persists. Could my injection solvent be the problem? A3: Yes. Solvent mismatch is a frequent fluidic cause of peak distortion. If 3,5-DMP is dissolved in a solvent with significantly higher elution strength (e.g., 100% methanol or acetonitrile) than the initial mobile phase, the analyte travels rapidly through the column head before partitioning into the stationary phase 3. This localized disruption causes the analyte band to spread and tail. Always match the injection solvent to the initial mobile phase composition, or keep the organic concentration in the sample solvent strictly lower than that of the mobile phase 5.

Q4: How can I tell if the tailing is caused by a physical column void rather than chemistry? A4: A physical void at the column head or a partially blocked inlet frit will affect all peaks in the chromatogram, not just 3,5-DMP 2. If you observe tailing, splitting, or broadening across all analytes uniformly, the issue is fluidic. This often occurs due to the accumulation of strongly retained matrix impurities or exposure to rapid pressure shocks 6.

Quantitative Data: Impact of Optimization on 3,5-DMP Chromatography

To illustrate the causality of these adjustments, the following table summarizes typical experimental data demonstrating the effect of pH and column end-capping on the USP Tailing Factor ( Tf​ ) of 3,5-dimethylphenol.

Column TypeMobile Phase pHSilanol Ionization State3,5-DMP Tf​ Resolution / Outcome
Standard C18 (Non-endcapped)6.5Highly Ionized (Si-O⁻)> 2.0Severe tailing, poor integration
Standard C18 (Non-endcapped)2.5Protonated (Si-OH)1.40Moderate tailing, acceptable
End-capped C186.5Moderately Ionized1.35Slight tailing, acceptable
End-capped C182.5Fully Protonated1.05Excellent symmetry (Gaussian)

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Phenolic Compounds

Objective: To systematically determine the optimal mobile phase pH that minimizes secondary silanol interactions and improves the peak shape of 3,5-dimethylphenol .

Methodology:

  • Preparation of Aqueous Phases: Prepare three separate batches of HPLC-grade water.

  • pH Adjustment: Adjust the batches to pH 2.5, 4.0, and 6.0 using 0.1% phosphoric acid or dilute ammonium acetate buffer, depending on MS-compatibility needs.

  • System Equilibration: Begin with the lowest pH mobile phase (pH 2.5). Flush the HPLC system and column for at least 15–20 column volumes until a stable baseline is achieved.

  • Injection: Inject a standard solution of 3,5-DMP (ensure the sample diluent matches the initial mobile phase conditions).

  • Sequential Analysis: Record the chromatogram and calculate the USP Tailing factor. Repeat the equilibration and injection process for pH 4.0 and 6.0.

  • Validation: Plot Tf​ vs. pH. A convergence of Tf​ toward 1.0 at lower pH mathematically validates the suppression of silanol-driven secondary interactions, confirming the chemical root cause.

Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column inlet that cause physical peak tailing and increased backpressure .

Methodology:

  • Disconnection: Disconnect the column from the detector to prevent flushing contaminants into the flow cell.

  • Buffer Removal: Flush the column in the normal flow direction with 15–20 column volumes of unbuffered HPLC-grade water to precipitate out any buffer salts.

  • Organic Wash: Flush with 20–30 column volumes of 100% HPLC-grade acetonitrile or methanol to elute hydrophobic contaminants.

  • Strong Solvent Wash (Optional): For stubborn lipophilic matrix components, flush with 20 column volumes of isopropanol 5. Note: If using isopropanol, you must flush with acetonitrile again before returning to aqueous mobile phases due to high viscosity differences.

  • Re-equilibration: Reconnect the detector and equilibrate with the initial mobile phase.

  • Validation: Monitor system backpressure during the wash. A return to baseline pressure coupled with restored peak symmetry on the subsequent standard injection validates the successful desorption of column-fouling matrix components.

References

  • Source: nih.
  • Source: benchchem.
  • Source: alwsci.
  • Source: waters.
  • Source: pitt.
  • Source: agilent.
  • Source: elementlabsolutions.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3,5-Dimethylphenol Formaldehyde Resin Synthesis

Welcome to the Technical Support Center for advanced phenolic resin synthesis. This guide is specifically engineered for researchers and drug development professionals working with 3,5-dimethylphenol (also known as 3,5-x...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced phenolic resin synthesis. This guide is specifically engineered for researchers and drug development professionals working with 3,5-dimethylphenol (also known as 3,5-xylenol).

Unlike standard phenol, 3,5-dimethylphenol exhibits hyper-reactivity. The two meta-methyl groups exert a powerful electron-donating inductive effect, synergistically activating the ortho and para positions on the aromatic ring. As a result, its reaction rate with formaldehyde is approximately 7.75 times faster than that of unsubstituted phenol (1[1]). This unique kinetic profile demands rigorous temperature optimization to prevent thermal runaway while ensuring complete polymerization.

Mechanistic Overview & Temperature Dynamics

The synthesis of 3,5-dimethylphenol formaldehyde resin is a polycondensation reaction strictly governed by thermal inputs (2[2]). The process must be bifurcated into a low-temperature addition phase (hydroxymethylation) and a high-temperature condensation phase (methylene bridging).

G cluster_0 Phase 1: Addition cluster_1 Phase 2: Condensation cluster_2 Failure Mode: Runaway T1 Low Temp (50-70°C) R1 Hydroxymethylation T1->R1 O1 Methylol-3,5-DMP R1->O1 R3 Uncontrolled Cross-linking R1->R3 Heat Spike R2 Methylene Bridging O1->R2 Heat Ramp T2 High Temp (80-95°C) T2->R2 O2 Controlled Polymer R2->O2 T3 Excessive Temp (>100°C) T3->R3 O3 Premature Gelation R3->O3

Temperature-dependent reaction pathways in 3,5-dimethylphenol formaldehyde synthesis.

Standard Operating Procedure: Temperature-Optimized Resol Synthesis

To ensure reproducibility and prevent catastrophic exotherms, this protocol utilizes a self-validating, base-catalyzed (resol) methodology with strict thermal checkpoints (3[3]).

Step 1: Reactant Setup & Melting
  • Action: Charge the reactor with 1.0 molar equivalent of solid 3,5-dimethylphenol. Heat the jacket gently to 70°C to melt the monomer (Melting Point: 63–66°C).

  • Action: Once liquefied, add 0.05 molar equivalents of NaOH (catalyst) and stabilize the internal reactor temperature at exactly 60°C .

  • Causality: Melting is required for homogenous mixing. Lowering the temperature to 60°C post-melt primes the system to absorb the impending exothermic shock of formaldehyde addition.

Step 2: Controlled Hydroxymethylation (Addition Phase)
  • Action: Slowly meter in 1.5 molar equivalents of aqueous formaldehyde (37%) over a period of 60 to 90 minutes.

  • Causality: The hyper-nucleophilic nature of 3,5-dimethylphenol causes an immediate, highly exothermic addition reaction. Metering the formaldehyde prevents heat accumulation.

  • Self-Validation Check: Monitor the exothermic heat flow. The cooling jacket must maintain the internal temperature within ±2°C of the 60°C setpoint. If the temperature exceeds 65°C, the system is failing to dissipate heat; halt the formaldehyde feed immediately until the temperature drops.

Step 3: Condensation Polymerization
  • Action: After complete formaldehyde addition, ramp the temperature to 85°C–90°C at a controlled rate of 1°C/min. Hold for 2 hours.

  • Causality: While addition occurs rapidly at 60°C, the subsequent condensation (forming methylene bridges and releasing water) requires higher activation energy. Holding at 85°C–90°C drives the polymer chain extension without triggering premature cross-linking.

  • Self-Validation Check: Draw a 5 mL sample every 30 minutes. The reaction is deemed complete when the dynamic viscosity reaches 300–500 mPa·s (at 25°C).

Step 4: Vacuum Dehydration
  • Action: Cool the mixture to 60°C . Apply a vacuum (50–100 mbar) to distill off the water byproduct and any trace unreacted formaldehyde.

  • Causality: Atmospheric distillation requires temperatures >100°C. Exposing the highly reactive 3,5-dimethylphenol prepolymer to >100°C will induce rapid, irreversible cross-linking (gelation) in the reactor (4[4]).

Quantitative Data: Temperature Impact on Resin Properties

The table below summarizes the causal relationship between the Stage 3 condensation temperature and the final resin characteristics (based on a standard 2-hour condensation time).

Condensation Temp (°C)Free 3,5-Dimethylphenol (%)Weight Average Mw (Da)Gel Time at 150°C (sec)Outcome / Observation
70°C > 15.0%< 800> 300Incomplete condensation; high volatiles.
85°C 4.5%1,500 - 2,500120 - 150Optimal linear/branched resol formation.
95°C < 1.0%4,000 - 6,00045 - 60High viscosity; dangerously close to gel point.
105°C N/AInfinite (Cross-linked)0Premature gelation in the reactor (Failure).

Troubleshooting Guide & FAQs

Q1: Why does my reaction undergo thermal runaway immediately after adding formaldehyde, even when starting at 75°C? A: 3,5-dimethylphenol is structurally primed for rapid electrophilic aromatic substitution. The two methyl groups exert a synergistic electron-donating effect, making the reaction rate nearly 7.75 times faster than standard phenol (1[1]). At 75°C, the exothermic heat of the hydroxymethylation reaction vastly exceeds the cooling capacity of standard laboratory reactors. You must lower the initial addition temperature to 60°C–65°C and meter the formaldehyde slowly to manage the heat load.

Q2: My final resin has an unusually low molecular weight and high free monomer content. How do I fix this? A: This indicates stalled condensation. While 3,5-dimethylphenol is highly reactive during the initial addition phase, the subsequent condensation phase (forming methylene bridges) still requires sufficient thermal energy to proceed efficiently. If you maintained the entire reaction at 60°C to prevent runaway, the methylol intermediates will not condense. You must implement a two-stage temperature profile: 60°C for addition, followed by a controlled ramp to 85°C–90°C for condensation (3[3]).

Q3: The resin gels during the final water removal step. Is my condensation temperature too high? A: The issue is likely the dehydration temperature, not the condensation temperature. Because 3,5-dimethylphenol resins retain high reactivity, exposing the prepolymer to temperatures above 90°C during atmospheric distillation drives rapid cross-linking (4[4]). To resolve this, switch to vacuum distillation. By reducing the pressure to 50–100 mbar, you can efficiently remove water at 60°C–70°C, preserving the polymer's solubility.

Q4: Can I use an acid catalyst (Novolac synthesis) with 3,5-dimethylphenol at standard reflux temperatures (100°C)? A: It is highly discouraged to start at 100°C. In acid-catalyzed conditions, the hydroxymethylation and condensation steps occur almost simultaneously and extremely rapidly. Given the hyper-reactivity of 3,5-xylenol, an acid-catalyzed reaction at 100°C will almost certainly result in an immediate, violent exotherm and instant gelation. If a novolac is required, use a heavily diluted system, a very mild acid, and strictly control the temperature below 70°C until all formaldehyde is consumed.

References

  • US3352927A - Method for the preparation of xylenol Source: Google Patents URL
  • Influence of the Formaldehyde-to-Phenol Ratio in Resin Synthesis on the Production of Activated Carbons from Phenol−Formaldehyde Resins Source: ACS Publications URL
  • A Review on Phenolic Resin and its Composites Source: ResearchGate URL
  • Relation between mechanical properties and pyrolysis temperature of phenol formaldehyde resin for gas separation membranes Source: ResearchGate URL

Sources

Troubleshooting

improving extraction recovery rates of 3,5-dimethylphenol from complex matrices

Welcome to the technical support center dedicated to enhancing the extraction recovery of 3,5-dimethylphenol (3,5-DMP) from complex matrices. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to enhancing the extraction recovery of 3,5-dimethylphenol (3,5-DMP) from complex matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving consistent and high-yield extractions. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and method development.

Understanding 3,5-Dimethylphenol: The Foundation of a Good Extraction

Before troubleshooting, it is critical to understand the physicochemical properties of 3,5-dimethylphenol. These characteristics govern its behavior in different solvents and pH conditions, forming the basis of any successful extraction strategy.

PropertyValueImplication for ExtractionSource
Molecular Formula C₈H₁₀O-[1]
Molecular Weight 122.16 g/mol Affects diffusion and chromatographic behavior.[1]
pKa (Acid Dissociation Constant) ~10.25As a weak acid, its charge state is pH-dependent. At pH < 8.25, it is predominantly in its neutral, more hydrophobic form. At pH > 10.25, it is in its ionized, more hydrophilic phenolate form. This is the most critical parameter for pH-driven extractions.[2]
logP (Octanol-Water Partition Coefficient) ~2.38Indicates moderate hydrophobicity. It will partition favorably into semi-polar organic solvents from an aqueous phase when in its neutral form.[2][3]
Water Solubility 5.3 - 5.66 g/LModerately soluble in water, which can make exhaustive extraction challenging without optimizing conditions.[2][4][2][4]
Boiling Point 222 °CRelevant for evaporative concentration steps and GC analysis; not highly volatile.[4]
Physical State Crystalline SolidMust be fully dissolved in the sample matrix for efficient extraction.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the extraction of 3,5-DMP, presented in a direct question-and-answer format.

Issue 1: Low Extraction Recovery

Question: My recovery of 3,5-DMP is consistently low (<75%). What are the common causes and how can I fix this?

Answer: Low recovery is the most common issue. The key is to determine at which step your analyte is being lost. We recommend running a test where you collect and analyze the effluent from each step of your process (sample load, wash steps, and final elution).[5] This will pinpoint the problem.

  • If 3,5-DMP is found in the Sample Loading Effluent (Breakthrough):

    • Cause: The sorbent is not retaining the analyte.

    • Solutions:

      • Check Sample pH: For reversed-phase SPE (like C18), the sample pH must be at least 2 units below the pKa of 3,5-DMP (i.e., pH ≤ 8.25) to ensure it is in its neutral, non-polar form, which is necessary for retention.[6]

      • Reduce Sample Solvent Strength: If your sample is dissolved in a solvent with a high percentage of organic content (e.g., >10% methanol), it may be preventing the analyte from binding to the sorbent. Dilute your sample with water or a weaker buffer.[7]

      • Increase Sorbent Mass: You may be overloading the cartridge. If the concentration of 3,5-DMP or co-extracted matrix components is high, use a cartridge with more sorbent material to increase capacity.[7]

      • Decrease Flow Rate: A high flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to poor retention. Ensure a slow, consistent flow rate (e.g., 1-2 mL/min).[7]

  • If 3,5-DMP is found in the Wash Step Effluent:

    • Cause: Your wash solvent is too strong and is prematurely eluting the analyte.

    • Solutions:

      • Decrease Organic Content: Reduce the percentage of organic solvent in your wash step. For example, if you are using 40% methanol, try 10% or 20%. The goal is to wash away more polar interferences without affecting the moderately non-polar 3,5-DMP.[8]

      • Maintain pH: Ensure the pH of your wash solvent is also in the optimal range (≤ 8.25) to keep the analyte neutral and retained.[7]

  • If 3,5-DMP is Not Found in Any Effluent (Irreversible Binding):

    • Cause: Your elution solvent is too weak to desorb the analyte from the sorbent.

    • Solutions:

      • Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution mix. If 70% acetonitrile is not working, try 90% or 100%. Acetonitrile is often a stronger elution solvent than methanol for phenols.[6]

      • Change Elution Solvent pH: For elution, you can increase the pH to be at least 2 units above the pKa (i.e., pH ≥ 12.25). This will ionize 3,5-DMP to its phenolate form, disrupting its hydrophobic interaction with the sorbent and promoting elution into a polar solvent. A common strategy is to use a small amount of ammonium hydroxide in the elution solvent.

      • Try a Different Solvent: Consider solvents with different selectivities, such as ethyl acetate or dichloromethane, if compatible with your sorbent and downstream analysis.

SPE_Troubleshooting start_node Low SPE Recovery for 3,5-DMP p1 Fractionate & Analyze: Load, Wash, and Elution Steps start_node->p1 process_node process_node decision_node decision_node solution_node solution_node d1 Where is the 3,5-DMP? p1->d1 p_load In Load Effluent (Breakthrough) d1->p_load Load p_wash In Wash Effluent d1->p_wash Wash p_elute Not in Load or Wash (Strongly Bound) d1->p_elute Not Found/ Still on Sorbent s_load1 1. Decrease sample pH to < 8.25 2. Dilute sample solvent 3. Increase sorbent mass 4. Decrease flow rate p_load->s_load1 s_wash 1. Decrease organic % in wash solvent 2. Ensure wash solvent pH is < 8.25 p_wash->s_wash s_elute 1. Increase organic % in elution solvent 2. Increase elution solvent pH to > 12 3. Try a different elution solvent (e.g., ACN) p_elute->s_elute Extraction_Choice start_node Start: Select Matrix Type matrix_node matrix_node method_node method_node start start m1 Aqueous (Wastewater, River Water) start->m1 m2 Biological Fluids (Plasma, Urine) start->m2 m3 Solid/Semi-Solid (Food, Tissue, Soil) start->m3 spe Solid-Phase Extraction (SPE) Best for cleanup & concentration. High reproducibility. m1->spe Recommended lle Liquid-Liquid Extraction (LLE) Simple, low cost. Good for less complex matrices. m1->lle If simple spme Solid-Phase Microextraction (SPME) Solvent-free, good for GC. Excellent for trace analysis. m1->spme Alternative m2->spe Gold Standard m2->lle Alternative m3->spe After initial homogenization/ extraction quechers QuEChERS High throughput, effective for complex solid matrices (food, tissue). m3->quechers Recommended

Sources

Optimization

Technical Support Center: Optimizing the Chlorination of 3,5-Dimethylphenol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthesis chemists regarding the regioselective chlorination of 3,5-dimethylpheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthesis chemists regarding the regioselective chlorination of 3,5-dimethylphenol (MX) to produce 4-chloro-3,5-dimethylphenol (PCMX, Chloroxylenol).

While the electrophilic aromatic substitution of highly activated phenols is kinetically favorable, controlling the regioselectivity (para vs. ortho) and preventing over-chlorination requires precise mechanistic control. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you eliminate unwanted byproducts in your workflows.

Mechanistic Overview: The Causality of Byproduct Formation

Before troubleshooting specific issues, we must establish the reaction logic. The hydroxyl group of 3,5-dimethylphenol strongly activates the aromatic ring, directing electrophiles to the ortho (2- and 6-) and para (4-) positions. Because the para position is less sterically hindered by the meta-methyl groups, para-chlorination is thermodynamically favored.

However, without catalytic direction or thermal control, highly reactive agents like chlorine gas will readily yield over-chlorinated byproducts (e.g., 2,4-dichloro-3,5-dimethylphenol, DCMX) or ortho-isomers. Furthermore, utilizing oxidative chlorination systems can lead to the formation of quinones.

G MX 3,5-Dimethylphenol (Highly Activated Ring) PCMX 4-Chloro-3,5-dimethylphenol (Target: Para-Isomer) MX->PCMX SO2Cl2 + Lewis Acid/S-Catalyst (Low Temp, Controlled) Ortho 2-Chloro-3,5-dimethylphenol (Byproduct: Ortho-Isomer) MX->Ortho Uncatalyzed / High Temp (Kinetic Control Loss) Quinone Oxidation Byproducts (e.g., Quinones) MX->Quinone Harsh Oxidants (O2/Cu salts) (Side Oxidation) DCMX 2,4-Dichloro-3,5-dimethylphenol (Byproduct: Over-chlorination) PCMX->DCMX Excess Chlorinating Agent (Secondary Substitution)

Reaction pathways in the chlorination of 3,5-dimethylphenol showing target vs byproduct formation.

Troubleshooting Guide & FAQs

Q1: My GC-FID impurity profile shows high levels of 2,4-dichloro-3,5-dimethylphenol (DCMX). How do I suppress this over-chlorinated byproduct? Analysis & Causality: DCMX formation is a classic symptom of stoichiometric excess or uncontrolled reaction kinetics. Once the first chlorine atom is added to form PCMX, the aromatic ring remains sufficiently activated for a second electrophilic attack. Solution:

  • Reagent Choice: Switch from gaseous Chlorine (Cl2) to Sulfuryl Chloride (SO2Cl2). SO2Cl2 allows for precise stoichiometric addition and a slower, more controlled release of the chloronium ion equivalent ( [1]).

  • Temperature Profiling: Implement a two-stage temperature protocol. Conduct the initial chlorination at low temperatures (30–45 °C) to maximize the energy difference between the activation barriers of the first and second chlorination events.

  • Catalyst System: Employ a co-catalyst system. Combining a Lewis acid (like Aluminum Chloride) with a sulfur-based co-catalyst (e.g., benzyl thiophenol) significantly enhances para-selectivity and suppresses secondary chlorination ( [2]).

Q2: I am seeing a significant peak for 2-chloro-3,5-dimethylphenol (Chloroxylenol Related Compound A). Why is the regioselectivity failing? Analysis & Causality: The ortho-position is electronically activated but sterically hindered. If the chlorinating species is too small or highly reactive (e.g., uncatalyzed Cl2), it will attack the ortho-position kinetically before thermodynamic equilibrium can dictate para-substitution. Solution: Increase the steric bulk of the active electrophile. Using a Lewis acid catalyst (such as Iron(III) chloride or Aluminum chloride) coordinates with the chlorinating agent, creating a bulky transition state that strongly prefers the less hindered para-position ( [3]).

Q3: We are using a Cupric Salt / HCl / O2 oxidative chlorination system to avoid SO2Cl2, but our actual yield drops due to dark, tarry oxidation byproducts. How can we fix this? Analysis & Causality: While oxidative chlorination using cupric salts (e.g., CuCl2) and air/O2 is an atom-economical approach, highly activated phenols are prone to oxidative coupling and conversion into quinones (e.g., 2,6-dimethyl-p-benzoquinone) in the presence of strong oxidants and transition metals. Solution: Limit the oxygen flow rate and strictly monitor the conversion. The reaction must be quenched when the conversion reaches approximately 85%. Pushing the reaction past 85% disproportionately accelerates the formation of oxidative byproducts rather than the target PCMX ( [4]).

Quantitative Data: Method Comparison

To facilitate your experimental design, I have summarized the performance of various chlorination strategies based on field data and literature. Analyzing these metrics will allow you to choose a pathway that balances yield with impurity suppression.

Chlorinating AgentCatalyst SystemSolventTypical Yield (%)Major Byproduct RiskReference
Chlorine Gas (Cl2) NoneWater / Acetic Acid60 - 70%DCMX (Over-chlorination) [5]
Sulfuryl Chloride (SO2Cl2) NoneDichloromethane75 - 80%Ortho-isomer [1]
Sulfuryl Chloride (SO2Cl2) AlCl3 + Benzyl thiophenolTetrachloroethylene85 - 90%Minimal / Trace [2]
HCl + O2 Cupric Salts (CuCl2)Organic Solvent~70 - 79%Quinones (Oxidation) [4]
N-Chlorosuccinimide Iron(III) Chloride[BMIM]NTf2 / DCM76 - 86%Unreacted Starting Material [3]

Self-Validating Experimental Protocol: Highly Regioselective Synthesis of PCMX

This protocol utilizes a two-stage temperature gradient and a dual-catalyst system to ensure high para-selectivity and minimal DCMX formation. It is designed as a self-validating system: visual cues and specific temperature thresholds act as internal checkpoints to guarantee the reaction is proceeding correctly.

Materials Required:

  • Substrate: 3,5-Dimethylphenol (MX) – 1.0 equivalent

  • Chlorinating Agent: Sulfuryl Chloride (SO2Cl2) – 1.05 equivalents total

  • Solvent: Tetrachloroethylene – 2.0x mass of MX

  • Co-Catalysts: Aluminum Chloride (AlCl3) – 0.004 eq; Benzyl thiophenol – 0.001 eq

Step-by-Step Methodology:

  • Substrate Dissolution (Preparation): Into a dry, glass-lined reactor equipped with a mechanical stirrer and a scrubber system (for SO2 and HCl off-gassing), add the tetrachloroethylene and 3,5-dimethylphenol. Warm the mixture gently to 30 °C with continuous stirring.

    • Validation Checkpoint: The solution must become completely clear and homogeneous before proceeding. Any undissolved substrate will cause localized concentration spikes later, leading to over-chlorination.

  • Catalyst Activation: Add the Aluminum Chloride and Benzyl thiophenol to the reactor. Stir for 15 minutes to allow the catalytic complex to fully form.

  • Low-Temperature Chlorination (Kinetic Control Phase): Maintain the reactor temperature strictly between 30 °C and 45 °C. Begin the dropwise addition of 0.9 equivalents of Sulfuryl Chloride over a period of 4 to 5 hours.

    • Causality: The slow addition at a low temperature ensures the local concentration of the electrophile remains extremely low, preventing the secondary double-chlorination that forms DCMX.

  • High-Temperature Chlorination (Thermodynamic Drive Phase): Once the initial addition is complete, raise the temperature to 50–65 °C. Add the remaining 0.15 equivalents of Sulfuryl Chloride over 1 hour.

    • Validation Checkpoint: Monitor the off-gassing in the scrubber. Gas evolution will spike slightly during this addition, then rapidly subside, indicating the consumption of the remaining unreacted starting material.

  • Insulation & Degassing: Hold the reaction at 60 °C for 1 to 2 hours under a slight vacuum (-0.02 to -0.04 MPa) to remove residual SO2 and HCl gases.

    • Causality: Removing acidic byproducts prior to workup prevents acid-catalyzed degradation or polymerization of the product during isolation.

  • Workup & Isolation: Cool the mixture, wash with distilled water to quench the residual catalyst, separate the organic layer, and induce crystallization by cooling. Centrifuge and dry the resulting white to cream-colored crystals. Expected purity by GC-FID is >98%.

References

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Applied Sciences (MDPI). Available at:[Link]

  • Preparation method of 3,5-dimethyl-4-chlorophenol (CN104326881A).Google Patents.
  • Iron(III)-Catalyzed Chlorination of Activated Arenes. The Journal of Organic Chemistry (ACS). Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity of 3,5-Dimethylphenol vs. 2,4-Dimethylphenol in Polymer Synthesis

Executive Summary In the design of phenolic resins and advanced polymeric architectures, the selection of isomeric precursors dictates the macroscopic properties of the final material. While 3,5-dimethylphenol (3,5-xylen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of phenolic resins and advanced polymeric architectures, the selection of isomeric precursors dictates the macroscopic properties of the final material. While 3,5-dimethylphenol (3,5-xylenol) and 2,4-dimethylphenol (2,4-xylenol) share the same molecular weight, their behavior in electrophilic aromatic substitution (EAS) reactions—such as formaldehyde condensation—is fundamentally divergent.

This guide provides an objective, data-driven comparison of these two isomers. By analyzing their steric environments and electronic directing effects, we establish the causality behind why 3,5-dimethylphenol is the monomer of choice for highly cross-linked thermosets (e.g., friction materials), whereas 2,4-dimethylphenol serves primarily as a chain terminator or a precursor for discrete, precisely defined molecular dimers.

Mechanistic Causality: Electronic and Steric Directing Effects

The reactivity of phenolic compounds with formaldehyde under basic conditions (resol synthesis) or acidic conditions (novolac synthesis) is governed by the availability and activation of the ortho and para positions relative to the hydroxyl group[1].

  • 3,5-Dimethylphenol (Trifunctional Reactivity): In 3,5-dimethylphenol, the methyl groups are located at the meta positions (3 and 5). The hydroxyl group strongly activates the ortho (2, 6) and para (4) positions. Furthermore, the two methyl groups inductively donate electron density, synergistically enhancing the nucleophilicity of these exact same sites. Because positions 2, 4, and 6 are all unsubstituted, 3,5-dimethylphenol acts as a trifunctional monomer . It undergoes rapid multiple methylolations, leading to densely cross-linked polymer networks[2].

  • 2,4-Dimethylphenol (Monofunctional Reactivity): In 2,4-dimethylphenol, the ortho (2) and para (4) positions are sterically blocked by methyl groups. Only the remaining ortho position (6) is available for reaction. Consequently, 2,4-dimethylphenol is strictly a monofunctional monomer in formaldehyde condensation. It cannot propagate a polymer chain; instead, it undergoes a single methylolation and acts as a chain terminator, making it ideal for synthesizing discrete molecular entities like benzoxazine dimers[3][4].

Reactivity cluster_35 3,5-Dimethylphenol (Trifunctional) cluster_24 2,4-Dimethylphenol (Monofunctional) DMP35 3,5-DMP Sites: 2, 4, 6 EAS35 Rapid Multiple Methylolations DMP35->EAS35 + CH2O Polymer Highly Cross-linked Thermoset Network EAS35->Polymer Condensation DMP24 2,4-DMP Site: 6 only EAS24 Single Methylolation DMP24->EAS24 + CH2O Term Chain Termination or Dimerization EAS24->Term Condensation

Caption: Mechanistic divergence of 3,5-DMP and 2,4-DMP in formaldehyde condensation.

Comparative Performance in Polymer Synthesis

High-Performance Thermosets (Resol Resins)

When synthesizing resol phenolic resins for demanding industrial applications (e.g., automotive friction plates), structural stability and curing speed are paramount. 3,5-dimethylphenol is highly preferred over standard phenol because the bulkiness of its methyl groups improves the thermal and mechanical stability of the cured resin, while its trifunctionality ensures a rapid, high-density cure[2].

Controlled Dimerization (Benzoxazine Synthesis)

In drug development and advanced materials, researchers often require discrete, well-defined molecules rather than statistical polymer mixtures. 2,4-dimethylphenol is utilized in multi-component Mannich reactions (phenol + formaldehyde + primary amine) to form benzoxazine heterocycles. Because it only has one reactive site, the reaction halts at the monomeric or dimeric stage (e.g., forming 6,6′-((methylazanedyl)bis(methylene))bis(2,4-dimethylphenol)), preventing uncontrolled polymerization[3][4].

Quantitative Reactivity Profile

The following table summarizes the structural and kinetic parameters dictating the use of these isomers in polymer chemistry.

Parameter3,5-Dimethylphenol2,4-Dimethylphenol
Substitution Pattern 3,5-dimethyl2,4-dimethyl
Unsubstituted Reactive Sites Positions 2, 4, 6Position 6 only
Polymerization Functionality Trifunctional ( f=3 )Monofunctional ( f=1 )
Role in Condensation Network Former / Cross-linkerChain Terminator / End-capper
Primary Industrial Use Resol resins, friction materials[2]Benzoxazine monomers, antioxidants[4]
Relative Reaction Rate Extremely High (Synergistic activation)Low (Steric hindrance, single site)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By monitoring the specific consumption of reactants or the physical state of the product, researchers can confirm the mechanistic pathways described above.

Protocol A: Comparative Kinetics via Time-Course HPLC[1]

This protocol objectively measures the reaction rate of the phenols with formaldehyde, validating the functional differences.

  • Preparation: Dissolve 2.0 mmol of the selected phenol (3,5-DMP or 2,4-DMP) and 2.0 mmol of formaldehyde in a 20% (w/w) aqueous dimethylformamide (DMF) solution.

  • pH Adjustment: Add 10% NaOH dropwise until the solution pH precisely matches the pKa​ of the specific phenolic compound. Causality: This normalizes the concentration of the highly reactive phenolate anion across different isomers.

  • Reaction: Incubate the mixture at 30°C under continuous stirring. Adjust the final solvent volume to achieve a 1% solids concentration.

  • Sampling & Quenching: Extract 50 µL aliquots at 10-minute intervals. Quench immediately by diluting in the mobile phase (acetonitrile/0.01% aqueous trifluoroacetic acid).

  • HPLC Analysis: Inject onto an Inertsil ODS-3 column (25 x 0.46 cm). Monitor UV absorbance at 273 nm.

  • Validation: Calculate the second-order rate constant ( k ). 3,5-DMP will show rapid multi-exponential consumption (due to multiple reactive sites), whereas 2,4-DMP will exhibit a slower, linear pseudo-first-order decay.

Workflow Prep Equimolar Monomers (Phenol + CH2O) Reaction Base Catalysis (pH = pKa, 30°C) Prep->Reaction Sampling Time-Course Aliquots Reaction->Sampling HPLC HPLC Analysis (UV 273 nm) Sampling->HPLC Kinetics Calculate Rate (k) & Functionality HPLC->Kinetics

Caption: Self-validating HPLC workflow for determining comparative phenol-formaldehyde kinetics.

Protocol B: Synthesis of a 3,5-DMP Resol Resin for Friction Materials[2]
  • Mixing: In a reaction vessel equipped with a reflux condenser, combine 50 parts by weight of 3,5-dimethylphenol, 60 parts by weight of 37% aqueous formaldehyde, and 1.5 parts by weight of 50% NaOH.

  • Condensation: Heat the mixture to 80°C and maintain for 3 hours. The solution will transition from clear to highly viscous as the trifunctional network forms.

  • Dehydration: Apply vacuum (approx. 91 kPa) and dehydrate until the internal temperature reaches 70°C.

  • Dilution: Add 20 parts methanol and 15 parts toluene to arrest the reaction and solubilize the resol resin.

  • Validation: Coat a pickled steel sheet, dry at 80°C for 15 minutes, and test adhesive shear strength. The high cross-link density provided by 3,5-DMP will yield superior mechanical resistance compared to standard phenol.

Protocol C: Synthesis of 2,4-DMP Benzoxazine Dimers[4]
  • One-Pot Mannich Reaction: In a round-bottom flask, combine 2,4-dimethylphenol, formaldehyde, and methylamine in a precise 1:2:1 molar ratio using dioxane as the solvent.

  • Reflux: Heat the mixture to reflux for 6 hours. Causality: Because 2,4-DMP is monofunctional, the reaction cannot cross-link and will remain a clear yellow solution rather than gelling.

  • Purification: Remove dioxane via rotary evaporation. Redissolve the residue in dichloromethane, wash with 3N NaOH (to remove unreacted phenol) and deionized water.

  • Validation: Evaporate the solvent to yield the discrete benzoxazine dimer. Confirm the structure via 1H NMR (absence of polymeric methylene bridge signals, presence of distinct oxazine ring protons).

References

  • Reaction of Formaldehyde with Phenols: A Computational Chemistry Study USDA Forest Products Labor
  • Resol phenolic resin for friction material, method for producing the same, adhesive for friction material, and wet friction plate (US10259902B2)
  • Condensation of Substituted Phenols with Hexakis(methoxymethyl)melamine: Synthesis, Characterization, and Properties of Substituted 2,4,6-Tris[3,4-dihydro-1,3-(2H)
  • 6,6′-((Methylazanedyl)bis(methylene))bis(2,4-dimethylphenol)

Sources

Comparative

A Comparative Guide to the FTIR Spectra of 3,5-Dimethylphenol and 3,4-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical and chemical analysis, the precise identification of isomeric compounds is a critical challenge. Subtle differences in molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical analysis, the precise identification of isomeric compounds is a critical challenge. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique for distinguishing between such isomers. This guide provides an in-depth comparison of the FTIR spectra of 3,5-dimethylphenol and 3,4-dimethylphenol, highlighting the key spectral differences that arise from their distinct substitution patterns.

The Structural Basis for Spectral Divergence

The core difference between 3,5-dimethylphenol and 3,4-dimethylphenol lies in the substitution pattern of the methyl groups on the phenol ring. In 3,5-dimethylphenol, the methyl groups are in a meta arrangement relative to the hydroxyl group and to each other, resulting in a symmetrical substitution pattern. Conversely, 3,4-dimethylphenol possesses an ortho and meta arrangement of the methyl groups relative to the hydroxyl group, leading to a less symmetrical structure. These structural nuances directly influence the vibrational modes of the molecule, giving rise to unique FTIR spectral fingerprints.

Structural Isomers of Dimethylphenol cluster_35 3,5-Dimethylphenol cluster_34 3,4-Dimethylphenol node_35 Symmetrical Substitution node_34 Asymmetrical Substitution node_35->node_34 Different Vibrational Modes

Caption: Logical relationship between structure and vibrational modes.

Key Differentiating Regions in the FTIR Spectra

While both isomers will exhibit the characteristic broad O-H stretch of a phenol and the C-H and C=C stretches of an aromatic compound, the most significant differences will be observed in the "fingerprint" region, particularly in the C-H out-of-plane bending bands.

Functional Group Wavenumber (cm⁻¹) 3,5-Dimethylphenol 3,4-Dimethylphenol Rationale for Difference
O-H Stretch (H-bonded)3600-3200Broad absorptionBroad absorptionCharacteristic of phenols, generally similar for both isomers.[1][2]
Aromatic C-H Stretch3100-3000PresentPresentTypical for aromatic compounds.[3][4][5]
Aliphatic C-H Stretch3000-2850PresentPresentDue to the methyl groups.[3]
Aromatic C=C Stretch1620-1450Multiple bandsMultiple bandsCommon to all benzene ring structures.[1][3]
C-O Stretch~1220PresentPresentCharacteristic of the phenolic C-O bond.[1]
C-H Out-of-Plane Bending 900-675 Distinct pattern for 1,3,5-trisubstitution Distinct pattern for 1,2,4-trisubstitution This is the primary differentiating region. [4][5]

Detailed Spectral Analysis

The O-H and C-H Stretching Regions

Both 3,5-dimethylphenol and 3,4-dimethylphenol will display a broad absorption band in the region of 3600-3200 cm⁻¹ due to the hydrogen-bonded hydroxyl group, a hallmark of phenolic compounds.[1][2] Sharp peaks just above 3000 cm⁻¹ corresponding to aromatic C-H stretching and peaks just below 3000 cm⁻¹ for aliphatic C-H stretching from the methyl groups will also be present in both spectra.[3][4][5]

The Fingerprint Region: A Tale of Two Substitution Patterns

The most definitive differentiation between these two isomers lies in the fingerprint region, specifically the C-H out-of-plane bending vibrations between 900 cm⁻¹ and 675 cm⁻¹. The substitution pattern on the benzene ring dictates the number and position of these absorption bands.[4][5]

  • 3,5-Dimethylphenol (1,3,5-trisubstituted pattern): This symmetrical substitution pattern typically gives rise to a strong absorption band in the 810-850 cm⁻¹ region and another in the 660-700 cm⁻¹ range.[4]

  • 3,4-Dimethylphenol (1,2,4-trisubstituted pattern): This less symmetrical arrangement will produce a characteristic strong absorption band in the 780-830 cm⁻¹ region and another between 870-900 cm⁻¹.[4][6]

By carefully examining the positions and intensities of the peaks in this C-H out-of-plane bending region, a clear distinction between the two isomers can be made.

Experimental Protocol for FTIR Analysis

This section outlines a standardized procedure for obtaining high-quality FTIR spectra of 3,5-dimethylphenol and 3,4-dimethylphenol.

Materials and Equipment
  • 3,5-Dimethylphenol (solid)

  • 3,4-Dimethylphenol (solid)

  • FTIR Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or ethanol.

    • Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor).

  • Sample Preparation and Analysis:

    • Place a small amount of the solid 3,5-dimethylphenol sample onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning and Second Sample Analysis:

    • Release the pressure arm and remove the 3,5-dimethylphenol sample.

    • Thoroughly clean the ATR crystal with a solvent-dampened wipe, followed by a dry wipe.

    • Repeat steps 2a-2c with the 3,4-dimethylphenol sample.

  • Data Processing and Interpretation:

    • The acquired spectra should be in absorbance mode for easier interpretation.

    • Compare the obtained spectra, paying close attention to the fingerprint region (1500-600 cm⁻¹) and specifically the C-H out-of-plane bending region (900-675 cm⁻¹) to identify the distinct patterns for each isomer.

FTIR Analysis Workflow start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background load_sample Load Sample onto ATR background->load_sample acquire_sample Acquire Sample Spectrum load_sample->acquire_sample clean_again Clean ATR Crystal acquire_sample->clean_again compare Compare Spectra clean_again->compare After analyzing both samples end End compare->end

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Conclusion

The differentiation of 3,5-dimethylphenol and 3,4-dimethylphenol via FTIR spectroscopy is a clear and reliable method. The key to this differentiation lies not in the broad, characteristic functional group absorptions, but in the subtle yet distinct patterns of the C-H out-of-plane bending vibrations within the fingerprint region. By understanding the correlation between the substitution pattern and the resulting spectral features, researchers can confidently identify these isomers and ensure the integrity of their chemical analyses.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 27). Infrared spectrum of phenol. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Nandiyanto, A. B. D. (2024, January 10). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (2002). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Astrophysical Journal, 576(2), 1115–1120. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxy-phenol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylphenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3,4-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,5-Dimethylphenol (a) and 3,5-dimethylphenol (b). Retrieved from [Link]

Sources

Validation

Comparative Acute Toxicity of 3,5-Dimethylphenol and Standard Phenol in Aquatic Models

Executive Summary This guide provides an objective, data-driven comparison of the acute aquatic toxicity of 3,5-dimethylphenol (also known as 3,5-xylenol) versus standard phenol. For researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, data-driven comparison of the acute aquatic toxicity of 3,5-dimethylphenol (also known as 3,5-xylenol) versus standard phenol. For researchers and drug development professionals conducting environmental risk assessments, understanding the structure-activity relationship (SAR) of phenolic compounds is critical. The addition of two methyl groups in 3,5-dimethylphenol significantly increases its lipophilicity compared to standard phenol, directly amplifying its toxicity across diverse aquatic trophic levels, including ciliates, invertebrates, and teleost fish.

Mechanistic Basis of Toxicity: The Role of Polar Narcosis

The primary mode of acute toxicity for baseline phenolic compounds in aquatic organisms is polar narcosis . Unlike reactive electrophiles that form covalent bonds with macromolecules, polar narcotics accumulate in the lipid bilayers of cell membranes, causing structural expansion, increased fluidity, and eventual loss of membrane integrity.

  • Standard Phenol: As the simplest aromatic alcohol, phenol possesses moderate lipophilicity, allowing it to partition into membranes but requiring relatively high concentrations to induce severe disruption.

  • 3,5-Dimethylphenol: The alkyl substitution (two methyl groups at the meta positions) significantly increases the octanol-water partition coefficient (log Kow). 3,5-dimethylphenol exhibits a log Kow of approximately 2.35 (1)[1]. This enhanced lipophilicity drives greater bioaccumulation within the hydrophobic core of the lipid bilayer, lowering the aqueous concentration required to induce narcosis and mortality.

G P Standard Phenol (Lower Lipophilicity) Membrane Lipid Bilayer Accumulation (Polar Narcosis) P->Membrane Partitioning DMP 3,5-Dimethylphenol (Higher log Kow ~2.35) DMP->Membrane Enhanced Partitioning ToxP Moderate Membrane Disruption Membrane->ToxP ToxDMP Severe Membrane Disruption Membrane->ToxDMP Outcome Aquatic Toxicity (Impaired Growth / Mortality) ToxP->Outcome ToxDMP->Outcome

Fig 1: Mechanism of polar narcosis comparing phenol and 3,5-dimethylphenol.

Comparative Toxicity Data in Aquatic Models

Quantitative structure-activity relationship (QSAR) studies and empirical bioassays consistently demonstrate that 3,5-dimethylphenol is substantially more toxic than standard phenol. The table below synthesizes acute toxicity metrics across three standard aquatic models: Tetrahymena pyriformis (ciliate), Daphnia magna (crustacean), and Carassius auratus (fish).

Aquatic ModelEndpointStandard Phenol3,5-DimethylphenolCausality / Significance
Tetrahymena pyriformis pIC50 (Growth Inhibition)-0.431 (2)[2]0.113 (2)[2]Higher pIC50 indicates greater toxicity. The ciliate lacks a cell wall, making it highly sensitive to the enhanced membrane-disrupting capability of 3,5-DMP.
Daphnia magna EC50 (24h Immobilization)~14-20 mg/L (Baseline)10 - 35 mg/L (3)[3]Alkylphenols cause rapid immobilization in microcrustaceans due to neuromuscular disruption secondary to narcosis.
Carassius auratus (Goldfish)LC50 (96h Mortality)~40-50 mg/L (Baseline)22 mg/L (3)[3]The lower LC50 for 3,5-DMP reflects its enhanced ability to cross gill epithelia and accumulate in systemic circulation.

(Note: pIC50 is the negative logarithm of the millimolar concentration causing 50% growth inhibition; a more positive value denotes higher toxicity).

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for assessing the comparative toxicity of these compounds. Every step is designed to control for confounding variables.

Protocol A: Tetrahymena pyriformis Population Growth Impairment Assay

Causality Check:T. pyriformis is utilized because its rapid exponential growth phase allows for high-throughput spectrophotometric quantification of toxicity within a 40-hour window, bypassing the longer durations required for fish models (4)[4].

Step-by-Step Methodology:

  • Culture Preparation: Maintain T. pyriformis (Strain GL) in a proteose-peptone/yeast extract medium. Harvest cells during the logarithmic growth phase to ensure uniform metabolic activity and optimal sensitivity (4)[4].

  • Toxicant Dosing: Prepare a graded concentration series of standard phenol and 3,5-dimethylphenol in the culture medium. Self-Validation: Always include a solvent control (if a vehicle is used) and a blank medium control to establish baseline growth kinetics.

  • Inoculation & Incubation: Inoculate optically matched glass culture tubes (e.g., 2.5x15 cm) with 0.2 mL of the log-phase culture into 20 mL of the dosed medium (4)[4]. Incubate in a water bath at 28°C for 40 hours. Causality: Optically matched tubes are critical; they eliminate path-length variations, ensuring that subsequent absorbance readings strictly reflect cell density.

  • Quantification: Measure the population density by reading the absorbance at 540 nm using a spectrophotometer (4)[4].

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) using probit analysis, and convert to pIC50 (-log IC50) for QSAR modeling (2)[2].

Workflow Culture Log-Phase Culture T. pyriformis Incubation Incubate in Optically Matched Tubes (28°C, 40h) Culture->Incubation Dosing Prepare Toxicant Gradients (Phenol & 3,5-DMP) Dosing->Incubation Measurement Measure Absorbance at 540 nm (Population Density) Incubation->Measurement Analysis Probit Analysis (Determine pIC50) Measurement->Analysis

Fig 2: Experimental workflow for T. pyriformis population growth impairment assay.

Protocol B: Daphnia magna Acute Immobilization Test (OECD 202)

Causality Check: Immobilization is used as the endpoint rather than mortality because it is a more sensitive and immediate indicator of neurotoxic/narcotic stress in microcrustaceans.

Step-by-Step Methodology:

  • Organism Selection: Select neonates (less than 24 hours old) from a healthy, parthenogenetic Daphnia magna culture. Causality: Using neonates standardizes the surface-area-to-volume ratio, ensuring consistent toxicant uptake rates.

  • Exposure Setup: Place 5-10 neonates into glass beakers containing 50 mL of test solution (aerated standardized freshwater dosed with 3,5-dimethylphenol at concentrations ranging from 1 to 50 mg/L).

  • Environmental Controls: Maintain the test vessels at 20°C (±1°C) under a 16-hour light/8-hour dark photoperiod. Do not feed the daphnids during the 24-48 hour test period to prevent the toxicant from adsorbing onto food particles, which would artificially lower the bioavailable concentration (5)[5].

  • Observation: At 24 hours, visually inspect the beakers. Self-Validation: Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. If control immobilization exceeds 10%, the test is invalid and must be repeated.

  • Endpoint Calculation: Determine the 24h EC50 (10-35 mg/L for 3,5-dimethylphenol) (3)[3].

References

  • Acute toxicity of phenol derivatives: Combining DFT and QSAR studies. Scholars Research Library.
  • 3,5-Dimethylphenol - Safety D
  • SAFETY D
  • Tetrahymena Toxicity. NIES.
  • RESULTS OF THE HARMFUL EFFECTS OF SELECTED WATER POLLUTANTS TO DAPHNIA MAGNA. nm.gov.

Sources

Safety & Regulatory Compliance

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